molecular formula C11H13ClO3 B578708 4-Chloro-3-isobutoxybenzoic acid CAS No. 1280786-73-3

4-Chloro-3-isobutoxybenzoic acid

Cat. No.: B578708
CAS No.: 1280786-73-3
M. Wt: 228.672
InChI Key: MIHGERMEJSCGDA-UHFFFAOYSA-N
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Description

4-Chloro-3-isobutoxybenzoic acid is a high-purity chemical building block designed for research and development applications. This aromatic compound features a benzoic acid core substituted with a chlorine atom and an isobutoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers can utilize this compound in the exploration of novel active molecules, leveraging the carboxylic acid group for amide bond formation or esterification, and the chloro substituent for further functionalization via cross-coupling reactions. Its potential applications include serving as a precursor in the synthesis of more complex structures for pharmaceutical research, agrochemicals, and material science. The presence of multiple functional groups on the aromatic ring allows for selective and sequential modifications, enabling the creation of diverse compound libraries. This product is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGERMEJSCGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681847
Record name 4-Chloro-3-(2-methylpropoxy)benzoic acid
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-73-3
Record name Benzoic acid, 4-chloro-3-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(2-methylpropoxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90681847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 4-Chloro-3-isobutoxybenzoic acid. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The synthesis is strategically designed as a three-step process commencing with the readily available starting material, 4-chloro-3-hydroxybenzoic acid. The core of this pathway involves a protection-etherification-deprotection sequence, ensuring high selectivity and yield. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the critical process parameters, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Strategic Approach to Synthesis

The molecular architecture of this compound presents a unique synthetic challenge due to the presence of two potentially reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The hydroxyl group is the target for isobutoxylation, while the carboxylic acid must remain intact. Direct etherification of 4-chloro-3-hydroxybenzoic acid is problematic as the acidic proton of the carboxylic acid would be preferentially abstracted by the base required for the Williamson ether synthesis, leading to undesired side reactions and low yields.

To circumvent this, a protection-deprotection strategy is employed. The carboxylic acid is first converted to an ester, a less acidic and therefore protected form. This allows for the selective O-alkylation of the phenolic hydroxyl group. The final step involves the hydrolysis of the ester back to the carboxylic acid, yielding the desired product. This three-step approach, detailed herein, is a classic and efficient method for the synthesis of such substituted benzoic acids.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is systematically achieved through the following three stages:

  • Esterification: Protection of the carboxylic acid functionality of 4-chloro-3-hydroxybenzoic acid as a methyl ester.

  • Williamson Ether Synthesis: Formation of the isobutoxy ether by reacting the protected intermediate with isobutyl bromide.

  • Saponification: Hydrolysis of the methyl ester to liberate the final carboxylic acid.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 4-Chloro-3-hydroxybenzoic Acid B Methyl 4-chloro-3-hydroxybenzoate A->B  Esterification (CH3OH, H+) C Methyl 4-chloro-3-isobutoxybenzoate B->C  Williamson Ether Synthesis (Isobutyl bromide, K2CO3) D This compound C->D  Saponification (NaOH, H2O)

Caption: Overall synthetic pathway for this compound.

Step 1: Esterification of 4-Chloro-3-hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester via Fischer esterification. This reaction is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[1]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or thionyl chloride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and the formation of the ester.

Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ H+ R-C(OH)2(OCH3)+ R-C(OH)2(OCH3)+ R-C(OH)2+->R-C(OH)2(OCH3)+ CH3OH R-C(OH)(OH2+)(OCH3) R-C(OH)(OH2+)(OCH3) R-C(OH)2(OCH3)+->R-C(OH)(OH2+)(OCH3) R-C(O+H)(OCH3) R-C(O+H)(OCH3) R-C(OH)(OH2+)(OCH3)->R-C(O+H)(OCH3) -H2O R-COOCH3 R-COOCH3 R-C(O+H)(OCH3)->R-COOCH3 -H+ Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Ar-OH Ar-OH Ar-O- Ar-O- Ar-OH->Ar-O- Base (K2CO3) Ar-O-R Ar-O-R Ar-O-->Ar-O-R R-Br (Isobutyl bromide)

Sources

An In-Depth Technical Guide to 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3-isobutoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural elucidation, synthesis, and potential applications, offering field-proven insights for professionals in research and development.

Core Chemical Identity

Chemical Name: this compound CAS Number: 1280786-73-3[1][2][3][4] Molecular Formula: C₁₁H₁₃ClO₃[1][2][4] Molecular Weight: 228.67 g/mol [2][3]

Structural Representation

The molecular structure of this compound is characterized by a benzoic acid core. A chlorine atom is substituted at the C4 position, and an isobutoxy group is attached at the C3 position.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to this compound is through the Williamson ether synthesis . This well-established Sɴ2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis would proceed from the precursor, 4-chloro-3-hydroxybenzoic acid.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sɴ2 Attack A 4-Chloro-3-hydroxybenzoic acid C 4-Chloro-3-oxybenzoate (alkoxide intermediate) A->C Deprotonation B Base (e.g., K2CO3, NaH) B->C E This compound C->E Nucleophilic substitution D Isobutyl halide (e.g., isobutyl bromide) D->E

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (2-3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. The choice of a relatively weak base like K₂CO₃ is often sufficient for deprotonating the acidic phenolic hydroxyl group.

  • Nucleophilic Substitution: Add isobutyl bromide (1.1-1.5 equivalents) to the reaction mixture. Heat the mixture to 60-80°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 with 1M HCl to protonate the carboxylic acid, leading to the precipitation of the product.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Physicochemical and Analytical Data (Predicted)

Due to the limited availability of experimental data for this specific compound, the following table summarizes key physicochemical properties and predicted analytical data based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Physical State White to off-white solid
Melting Point Expected to be a crystalline solid with a distinct melting point.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.
¹H NMR - Aromatic protons (3H) in the 7-8 ppm region. - Isobutyl group protons: a doublet for the two methyl groups (~0.9-1.0 ppm), a multiplet for the methine proton (~1.9-2.1 ppm), and a doublet for the methylene protons adjacent to the ether oxygen (~3.8-4.0 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Aromatic carbons in the 110-160 ppm range. - Carbonyl carbon of the carboxylic acid around 170 ppm. - Isobutyl carbons in the 20-80 ppm range.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch of the carboxylic acid (~1700 cm⁻¹). - C-O stretch of the ether (~1250 cm⁻¹). - C-Cl stretch (~1000-1100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern including loss of the isobutyl group and the carboxylic acid group.

Potential Applications in Drug Discovery and Development

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. They serve as crucial scaffolds in the development of new therapeutic agents.

The introduction of an isobutoxy group can modulate the lipophilicity of the parent molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties. Altering lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes and interact with target receptors or enzymes.

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for investigation in several therapeutic areas, including:

  • Anti-inflammatory agents: Many benzoic acid derivatives exhibit anti-inflammatory properties.

  • Antimicrobial agents: The presence of a halogenated aromatic ring is a common feature in many antimicrobial compounds.

  • Anticancer agents: Substituted benzoic acids have been explored as potential anticancer therapeutics.[5]

Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical nature, a robust synthetic strategy, and a predictive overview of its analytical characteristics. As with any novel compound, thorough experimental validation of its properties and biological activities is essential for its future application.

References

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  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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  • MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

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Sources

Biological activity of 4-Chloro-3-isobutoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-isobutoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic substitution on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on the untapped potential of this compound derivatives. While direct literature on this specific scaffold is nascent, this document synthesizes data from structurally related chloro- and alkoxy-substituted benzoic acid analogs to provide a predictive framework for their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. We will explore potential antimicrobial, anticancer, and enzyme inhibitory activities, supported by detailed experimental protocols and in-silico insights, to empower researchers in the rational design of novel therapeutics based on this promising chemical scaffold.

Introduction: The Rationale for Investigating this compound Derivatives

The benzoic acid framework is a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of pharmacological effects. The biological activity of these derivatives is intricately linked to the nature and position of substituents on the aromatic ring. For instance, the presence of a halogen, such as chlorine, is known to enhance the lipophilicity and metabolic stability of a compound, often leading to improved potency.[1] Similarly, alkoxy groups can modulate receptor binding and pharmacokinetic profiles. The combination of a chloro-group at the 4-position and an isobutoxy-group at the 3-position of a benzoic acid core presents a unique electronic and steric profile that warrants investigation for novel biological activities.

Drawing parallels from related structures, derivatives of chlorobenzoic acids have shown promise as antimicrobial and anticancer agents.[2][3] For example, certain 4-amino-3-chloro benzoate ester derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer applications.[4][5] Furthermore, sulfonamide derivatives of chlorobenzoic acid are known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria.[6] These precedents provide a strong rationale for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold.

This guide will provide a comprehensive overview of the synthetic strategies to access these derivatives, detailed protocols for assessing their potential biological activities, and a discussion on the anticipated structure-activity relationships that can guide future optimization efforts.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives from the this compound core can be approached through several established organic chemistry reactions. The primary point of modification is the carboxylic acid group, which can be readily converted into esters, amides, and other functionalities.

General Synthesis Workflow

The general workflow for synthesizing a library of derivatives would involve the initial activation of the carboxylic acid, followed by reaction with a diverse set of nucleophiles.

G A This compound B Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) A->B Activation C Esterification (Reaction with various alcohols) B->C D Amidation (Reaction with various amines) B->D E Library of Ester Derivatives C->E F Library of Amide Derivatives D->F

Caption: General workflow for the synthesis of ester and amide derivatives.

Detailed Protocol: Synthesis of an Amide Derivative

This protocol describes a representative synthesis of an amide derivative from this compound.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure amide derivative.

Evaluation of Biological Activity

Based on the activities of structurally similar compounds, derivatives of this compound should be screened for at least three key biological activities: antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity

Derivatives of chlorobenzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][7] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Workflow for Antimicrobial Screening

G A Synthesized Compound Library B Prepare Serial Dilutions (e.g., 100 to 0.1 µg/mL) A->B C Inoculate with Bacterial Culture (e.g., S. aureus, E. coli) B->C D Incubate at 37°C for 18-24h C->D E Assess Bacterial Growth (Visual inspection or OD reading) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data Table for MIC Values

Compound IDR-Group (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Cmpd-1 -NH-benzyl>128>128
Cmpd-2 -NH-(4-chlorophenyl)3264
Cmpd-3 -NH-(2,4-difluorophenyl)1632
Cmpd-4 -NH-cyclohexyl64>128

Note: Data is hypothetical and for illustrative purposes only, based on typical ranges observed for similar compound classes.

Anticancer Activity

Benzoic acid derivatives have been explored as potential anticancer agents, with some acting as enzyme inhibitors in cancer-related pathways.[3][5][8][9] A primary screen for anticancer activity is typically an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Illustrative Data Table for Anticancer IC50 Values

Compound IDR-Group (Amide)MCF-7 IC50 (µM)A549 IC50 (µM)
Cmpd-1 -NH-benzyl45.2>100
Cmpd-2 -NH-(4-chlorophenyl)12.528.7
Cmpd-3 -NH-(2,4-difluorophenyl)8.915.4
Cmpd-4 -NH-cyclohexyl78.1>100

Note: Data is hypothetical and for illustrative purposes only.

Enzyme Inhibition

Given that many benzoic acid derivatives exhibit their biological effects through enzyme inhibition,[10] it is prudent to screen these compounds against a relevant enzyme target. For instance, based on the activity of related compounds against EGFR,[4][5] a kinase inhibition assay could be appropriate.

Potential Signaling Pathway: EGFR Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR P1 Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->P1 Dimerization & Autophosphorylation Inhibitor 4-Chloro-3-isobutoxybenzoic acid derivative Inhibitor->EGFR P2 Cell Proliferation, Survival, Angiogenesis P1->P2

Caption: Diagram of a potential target pathway, EGFR signaling.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Set up the kinase reaction in a 96-well plate containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a reaction buffer.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP, and thus to the kinase activity.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Illustrative Data Table for Enzyme Inhibition

Compound IDR-Group (Amide)Kinase X IC50 (µM)
Cmpd-1 -NH-benzyl25.6
Cmpd-2 -NH-(4-chlorophenyl)5.2
Cmpd-3 -NH-(2,4-difluorophenyl)1.8
Cmpd-4 -NH-cyclohexyl>50

Note: Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a library of derivatives, key SAR trends can be established to guide the design of more potent compounds. Based on the literature for related scaffolds, we can hypothesize the following:

  • Influence of the Amide/Ester Group: The nature of the R-group in the amide or ester will significantly impact activity. Aromatic and heteroaromatic groups may engage in pi-stacking or hydrogen bonding interactions within a target's active site.[11] The presence of electron-withdrawing groups, such as halogens, on this appended ring often increases potency.[11]

  • Role of the 4-Chloro Substituent: The chloro group at the 4-position is expected to be crucial for activity, potentially by occupying a hydrophobic pocket in the target protein and enhancing binding affinity.[1]

  • Impact of the 3-Isobutoxy Group: The isobutoxy group at the 3-position provides a flexible hydrophobic moiety that can be optimized to improve van der Waals interactions with the target. Its size and conformation can be tuned to enhance selectivity.

  • Overall Physicochemical Properties: Properties such as lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds will be critical for the pharmacokinetic profile of these compounds. These should be monitored during the optimization process to maintain drug-like properties.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from structurally related compounds, a systematic exploration of its derivatives is warranted. The protocols and frameworks provided in this guide offer a clear path for the synthesis, biological evaluation, and optimization of this compound class. Future work should focus on generating a diverse chemical library to establish robust SAR, followed by mechanism of action studies for the most promising hits. In silico modeling, such as molecular docking, can further refine the design of next-generation compounds with enhanced potency and selectivity.

References

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An In-depth Technical Guide on the Potential Mechanism of Action of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Due to a notable scarcity of direct empirical data on 4-Chloro-3-isobutoxybenzoic acid, this technical guide synthesizes a predictive analysis of its potential mechanisms of action. By examining the structure-activity relationships of analogous substituted benzoic acid derivatives, we can infer plausible biological targets and signaling pathways. This document explores three primary putative mechanisms: inhibition of Epidermal Growth Factor Receptor (EGFR), modulation of aldo-keto reductases, and interference with purinergic signaling through NTPDase inhibition. For each potential pathway, we will delineate the underlying biological rationale, propose detailed experimental protocols for validation, and discuss the potential therapeutic implications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured framework for the empirical investigation of this compound.

Introduction: The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity for diverse functionalization, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a novel derivative whose biological activities have not yet been extensively characterized in publicly available literature. However, its structural elements—a chlorinated benzene ring, a carboxylic acid moiety, and an isobutoxy group—provide compelling clues to its potential pharmacological profile. The strategic placement of these functional groups suggests possible interactions with several classes of enzymes and receptors that are of high interest in contemporary drug discovery.

Putative Mechanism I: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Several benzoic acid derivatives have been identified as potent EGFR inhibitors. For instance, derivatives of 4-amino-3-chloro benzoate ester have demonstrated significant anti-proliferative effects by targeting the EGFR tyrosine kinase domain[1][2].

The 4-chloro substitution on the benzene ring of this compound is a common feature in known EGFR inhibitors, where it often occupies a hydrophobic pocket within the ATP-binding site of the kinase. The carboxylic acid group can form critical hydrogen bonds with key amino acid residues, while the isobutoxy group at the 3-position could further enhance binding affinity through hydrophobic interactions.

Proposed Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound This compound (Putative Inhibitor) Compound->EGFR Inhibits (Hypothesized) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Experimental Validation

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

  • Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent from the assay kit.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Protocol 2: Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effects of the compound on cancer cell lines with known EGFR expression levels (e.g., A549, a non-small cell lung cancer line).

  • Materials: A549 cells, appropriate cell culture medium, this compound, and a cell viability reagent (e.g., MTT or PrestoBlue™).

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound.

    • Incubate for 72 hours.

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Putative Mechanism II: Inhibition of Aldo-Keto Reductases

Scientific Rationale

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the metabolism of a wide range of substrates, including steroids, prostaglandins, and xenobiotics. Certain AKR isoforms, such as AKR1C3, are implicated in the progression of hormone-dependent cancers like prostate and breast cancer. For example, 4-(3-chloroanilino)benzoic acid has been identified as a potent and selective inhibitor of AKR1C2 and AKR1C3[3].

The structural similarities between 4-(3-chloroanilino)benzoic acid and this compound, particularly the chlorinated benzoic acid core, suggest that the latter could also interact with the active site of AKR enzymes. The isobutoxy group could potentially confer selectivity for specific AKR isoforms.

Proposed Interaction and Downstream Effects

AKR_Pathway cluster_steroid Steroid Metabolism Androstenedione Androstenedione AKR1C3 AKR1C3 Enzyme Androstenedione->AKR1C3 Substrate Testosterone Testosterone AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Activates AKR1C3->Testosterone Product Compound This compound (Putative Inhibitor) Compound->AKR1C3 Inhibits (Hypothesized) GeneTranscription Gene Transcription (Cell Proliferation) AndrogenReceptor->GeneTranscription

Caption: Hypothesized inhibition of AKR1C3-mediated steroidogenesis.

Experimental Validation

Protocol 3: Recombinant AKR Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against specific AKR isoforms (e.g., AKR1C1, AKR1C2, AKR1C3).

  • Materials: Purified recombinant human AKR enzymes, NADPH, a suitable substrate (e.g., S-tetralol for AKR1C3), and the test compound.

  • Procedure:

    • In a UV-transparent 96-well plate, combine the AKR enzyme, NADPH, and various concentrations of the test compound in a suitable buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates and determine the IC50 value for each AKR isoform.

Putative Mechanism III: Inhibition of Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Scientific Rationale

NTPDases are a family of ecto-enzymes that hydrolyze extracellular nucleotides, such as ATP and ADP, thereby regulating purinergic signaling. This signaling pathway is involved in a multitude of physiological processes, including inflammation, thrombosis, and neurotransmission. Derivatives of 4-Chloro-3-sulfamoylbenzoic acid have been shown to inhibit NTPDases. Given the structural resemblance, it is plausible that this compound could also exhibit inhibitory activity against these enzymes.

Proposed Modulation of Purinergic Signaling

NTPDase_Pathway cluster_extracellular Extracellular Space ATP ATP NTPDase NTPDase ATP->NTPDase Hydrolyzes P2_Receptor P2 Receptor ATP->P2_Receptor Activates ADP ADP ADP->NTPDase Hydrolyzes ADP->P2_Receptor Activates AMP AMP NTPDase->ADP NTPDase->AMP Compound This compound (Putative Inhibitor) Compound->NTPDase Inhibits (Hypothesized) Downstream Downstream Signaling (e.g., Inflammation, Platelet Aggregation) P2_Receptor->Downstream

Caption: Hypothesized inhibition of NTPDase and modulation of purinergic signaling.

Experimental Validation

Protocol 4: In Vitro NTPDase Activity Assay

  • Objective: To measure the inhibitory effect of the compound on the activity of different NTPDase isoforms.

  • Materials: Cell lines or membrane preparations expressing specific NTPDases (e.g., h-NTPDase1, -2, -3), ATP or ADP as substrates, and a malachite green-based phosphate detection kit.

  • Procedure:

    • Pre-incubate the enzyme source with various concentrations of this compound.

    • Initiate the reaction by adding the nucleotide substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

    • Determine the IC50 values for each NTPDase isoform.

Summary of Physicochemical Properties and Comparative Data

PropertyThis compound4-amino-3-chloro benzoate ester derivatives4-(3-chloroanilino)benzoic acid4-Chloro-3-sulfamoylbenzoic acid
Molecular Formula C11H13ClO3VariesC13H10ClNO2C7H6ClNO4S
Putative Target(s) EGFR, AKRs, NTPDases (Hypothesized)EGFR[1][2]AKR1C2, AKR1C3[3]NTPDases, Na-K-2Cl symporter
Potential Therapeutic Area Oncology, Inflammatory DisordersOncology[1][2]Oncology (Prostate Cancer)[3]Diuretic, Thrombosis, Inflammation

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a systematic analysis of its structural features in the context of known pharmacologically active benzoic acid derivatives provides a robust framework for guiding future research. The hypotheses presented herein—inhibition of EGFR, aldo-keto reductases, and NTPDases—are grounded in established principles of medicinal chemistry and offer concrete, testable predictions.

The experimental protocols detailed in this guide provide a clear roadmap for the initial characterization of this compound's biological activity. A comprehensive investigation employing these and other relevant assays will be crucial to elucidate the precise molecular mechanisms, identify the primary biological targets, and ultimately unlock the therapeutic potential of this compound.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • PubChem. 4-Chloro-3-methoxybenzoic acid. [Link]

  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.
  • PubChem. 4-Chloro-3-ethylbenzoic acid. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • National Center for Biotechnology Information. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PubMed Central.
  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Szczęśniak-Sięga, B., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules.
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  • Pharmaffiliates. 4-Chloro-3-sulfamoylbenzoic Acid. [Link]

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A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Chloro-3-isobutoxybenzoic acid. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral data for this compound. By examining the influence of its distinct functional groups—a carboxylic acid, a chloro substituent, and an isobutoxy ether—we construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the identification and structural verification of this compound and related substituted benzoic acid derivatives. Each section includes generalized experimental protocols, detailed interpretation of predicted data, and justifications grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Electronic Effects

This compound possesses a benzene ring with three substituents: a carboxylic acid group, a chlorine atom, and an isobutoxy group. The positioning of these groups (a 1,3,4-substitution pattern) dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the aromatic ring through inductive and resonance effects. It is a meta-directing group.

  • Chlorine (-Cl): An electronegative atom that withdraws electron density through induction but donates electron density through resonance. It is an ortho, para-directing group.

  • Isobutoxy (-OCH₂CH(CH₃)₂): An electron-donating group through resonance due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction. It is a strong ortho, para-directing group.

The interplay of these electronic effects determines the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint for structural analysis.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

A generalized protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]

  • Instrumentation: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Parameters such as pulse angle, acquisition time, and relaxation delay should be optimized.

  • Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the isobutoxy group.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring are in different chemical environments and will show distinct signals.

    • H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. It is expected to be a doublet with a small coupling constant (J ≈ 2 Hz) due to meta-coupling with H-6. Its predicted chemical shift is around δ 7.9-8.1 ppm .

    • H-5: This proton is ortho to the chlorine and meta to the carboxylic acid. It is expected to be a doublet with a larger coupling constant (J ≈ 8-9 Hz) due to ortho-coupling with H-6. Its predicted chemical shift is around δ 7.4-7.6 ppm .

    • H-6: This proton is situated between the isobutoxy and carboxylic acid groups. It will be split by both H-2 (meta-coupling) and H-5 (ortho-coupling), appearing as a doublet of doublets. Its predicted chemical shift is around δ 7.6-7.8 ppm .

  • Isobutoxy Protons (-OCH₂CH(CH₃)₂):

    • -OCH₂-: These two protons are adjacent to the ether oxygen, which deshields them. They will be split by the adjacent CH proton, appearing as a doublet. The expected chemical shift is in the range of δ 3.8-4.0 ppm .

    • -CH(CH₃)₂: This single proton is split by the two adjacent CH₂ protons and the six methyl protons, resulting in a complex multiplet (nonet). It is expected to appear around δ 2.0-2.2 ppm .

    • -CH(C H₃)₂: The six protons of the two methyl groups are equivalent and will be split by the adjacent CH proton into a doublet. Their chemical shift is predicted to be around δ 1.0-1.1 ppm .

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH10.0 - 13.0broad singlet1H-
H-2 (Aromatic)7.9 - 8.1doublet1Hmeta, ~2 Hz
H-6 (Aromatic)7.6 - 7.8doublet of doublets1Hortho, ~8-9 Hz; meta, ~2 Hz
H-5 (Aromatic)7.4 - 7.6doublet1Hortho, ~8-9 Hz
-OCH ₂-3.8 - 4.0doublet2H~6-7 Hz
-CH (CH₃)₂2.0 - 2.2nonet1H~6-7 Hz
-CH(CH ₃)₂1.0 - 1.1doublet6H~6-7 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[2]

  • Instrumentation and Acquisition: Use a high-field NMR spectrometer to acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A greater number of scans is needed compared to ¹H NMR due to the low natural abundance of ¹³C.[4]

  • Processing: Standard Fourier transform and processing are applied. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 11 unique carbon atoms.

  • Carboxylic Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm .[5]

  • Aromatic Carbons (Ar-C):

    • C-3 (C-O): The carbon attached to the isobutoxy group will be strongly shielded by the oxygen's resonance effect, appearing around δ 155-160 ppm .

    • C-4 (C-Cl): The carbon bearing the chlorine atom is expected in the range of δ 125-135 ppm .

    • C-1 (C-COOH): The carbon attached to the carboxylic acid will be deshielded, appearing around δ 130-135 ppm .

    • C-2, C-5, C-6: These protonated aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm .

  • Isobutoxy Carbons (-OCH₂CH(CH₃)₂):

    • -OCH₂-: This carbon, being attached to oxygen, will be the most downfield of the aliphatic carbons, expected around δ 70-75 ppm .

    • -CH(CH₃)₂: Expected around δ 28-32 ppm .

    • -CH(CH₃)₂: The two equivalent methyl carbons will appear the most upfield, around δ 18-22 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH165 - 175
C -3 (Ar-O)155 - 160
C -4 (Ar-Cl)125 - 135
C -1 (Ar-COOH)130 - 135
C -2, C -5, C -6 (Ar-H)110 - 130
-OC H₂-70 - 75
-C H(CH₃)₂28 - 32
-CH(C H₃)₂18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR

For a solid sample, one of the following methods is typically used:

  • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a translucent pellet.[6]

  • Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid for analysis.[7]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3000-3100 cm⁻¹ ). Aliphatic C-H stretches from the isobutoxy group will be observed just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ).[9]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the range of 1680-1710 cm⁻¹ , characteristic of a conjugated carboxylic acid carbonyl.[10]

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching within the aromatic ring.[9]

  • C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching bands are anticipated. A strong band for the aryl ether linkage (Ar-O-C) around 1200-1250 cm⁻¹ and another for the carboxylic acid C-O bond around 1210-1320 cm⁻¹ .[8]

  • C-Cl Stretch: A weak to medium absorption in the fingerprint region, typically around 700-850 cm⁻¹ , is expected for the C-Cl bond.

Summary of Predicted IR Data
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid2500 - 3300Strong, very broad
C-H stretchAromatic3000 - 3100Medium
C-H stretchAliphatic2850 - 2960Medium
C=O stretchCarboxylic Acid1680 - 1710Strong, sharp
C=C stretchAromatic Ring1450 - 1600Medium to weak
C-O stretchAryl Ether & Carboxylic Acid1200 - 1320Strong
C-Cl stretchAryl Halide700 - 850Medium to weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as Electrospray Ionization (ESI). ESI is well-suited for polar molecules like carboxylic acids and helps to keep the molecular ion intact.[12][13]

  • Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. Tandem MS (MS/MS) can be used to fragment the molecular ion and gain further structural information.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₁H₁₃ClO₃.

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻):

    • The nominal molecular weight is 228.06 g/mol .

    • Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).

    • Therefore, in positive ion mode, we expect to see a peak for [C₁₁H₁₃³⁵ClO₃]⁺ at m/z 228 and a peak for [C₁₁H₁₃³⁷ClO₃]⁺ at m/z 230 . The ratio of the intensities of these peaks (M to M+2) will be approximately 3:1 .[14]

    • In negative ion mode, a deprotonated molecule [M-H]⁻ would be observed at m/z 227 and m/z 229 with the same 3:1 isotopic ratio.

  • Major Fragmentation Pathways:

    • Loss of the isobutyl group: A primary fragmentation pathway would be the cleavage of the isobutyl group (C₄H₉, 57 Da) from the ether linkage, leading to a fragment ion at m/z 171/173 .

    • Loss of the isobutoxy group: Cleavage of the entire isobutoxy group (OC₄H₉, 73 Da) could also occur.

    • Loss of COOH: Decarboxylation is a common fragmentation for benzoic acids, involving the loss of the carboxyl group (45 Da), which would yield a fragment at m/z 183/185 .[15]

    • Loss of H₂O: Loss of a water molecule (18 Da) from the molecular ion.

G M [M]⁺˙ m/z 228/230 F1 [M - C₄H₉]⁺ m/z 171/173 M->F1 - •C₄H₉ F2 [M - COOH]⁺ m/z 183/185 M->F2 - •COOH F3 [M - C₄H₈]⁺˙ (McLafferty) M->F3 - C₄H₈

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-isobutoxybenzoic Acid: Solubility and pKa

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These characteristics, particularly aqueous solubility and the acid dissociation constant (pKa), govern a compound's behavior in biological systems, influencing everything from absorption and distribution to target engagement and eventual efficacy. This guide provides a detailed examination of 4-Chloro-3-isobutoxybenzoic acid, a substituted benzoic acid derivative. We will explore its predicted solubility and pKa based on its molecular structure, and present rigorous, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these critical parameters.

Molecular Structure and its Implications

This compound is an aromatic carboxylic acid with the following structure:

The physicochemical properties of this molecule are a direct consequence of the interplay between its three key structural components: the benzoic acid core, the chloro substituent, and the isobutoxy substituent.

  • Benzoic Acid Core: The carboxylic acid group is a weak acid, capable of donating a proton. The benzene ring itself is nonpolar.

  • Chloro Group (para): Located at the 4-position, the chlorine atom is an electron-withdrawing group due to its electronegativity. This inductive effect is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]

  • Isobutoxy Group (meta): Positioned at the 3-position, the isobutoxy group (-OCH2CH(CH3)2) has a dual electronic nature. The oxygen atom can donate electron density through resonance but is also electron-withdrawing inductively. The bulky, nonpolar isobutyl chain will significantly influence the molecule's solubility.

Theoretical Prediction of pKa

The pKa of a substituted benzoic acid can be estimated using the Hammett equation, a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene ring.[2][3][4]

The equation is given by:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa = pKa₀ - ρσ

Where:

  • pKa is the acid dissociation constant of the substituted benzoic acid.

  • pKa₀ is the pKa of unsubstituted benzoic acid (approximately 4.20).

  • ρ (rho) is the reaction constant, which is 1 for the ionization of benzoic acids in water.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For this compound, we have two substituents to consider:

  • para-Chloro (σp): The Hammett constant for a para-chloro group is approximately +0.22 .[5]

Assuming additivity of the substituent effects, the total σ value is:

σ_total = σp(Cl) + σm(O-isobutyl) ≈ 0.22 + 0.11 = 0.33

Now, we can predict the pKa:

pKa_predicted ≈ 4.20 - (1 * 0.33) = 3.87

This predicted value suggests that this compound is a stronger acid than benzoic acid, a direct consequence of the electron-withdrawing nature of its substituents which stabilize the carboxylate anion.[1]

Solubility Profile: Theoretical Considerations and Experimental Approach

The solubility of this compound is a balance between its polar carboxylic acid group and its largely nonpolar structure.

  • Aqueous Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with water. However, the bulky and hydrophobic isobutyl group, along with the benzene ring and the chloro substituent, significantly diminishes its affinity for aqueous media. Therefore, this compound is expected to have low solubility in water, particularly at acidic pH where the carboxylic acid is protonated.[6][7] As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility: The molecule's significant nonpolar character suggests good solubility in a range of organic solvents, such as alcohols (methanol, ethanol), acetone, and dichloromethane.[6][8][9]

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This "gold standard" technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved compound in the supernatant.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the aqueous solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visual excess of solid should remain to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The goal is to ensure the concentration of the dissolved solute is constant over time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a 0.45 µm filter to remove any remaining undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported in units of µg/mL or µM.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess solid to buffer B Seal vials A->B C Agitate at constant temp (24-48 hours) B->C Start Equilibration D Settle excess solid C->D End Equilibration E Filter supernatant D->E F Dilute sample E->F Prepare for Analysis G Analyze by HPLC/LC-MS F->G H Calculate concentration using calibration curve G->H I I H->I Final Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the compound is 50% ionized.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Instrumentation and Reagent Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a standardized solution of a strong base titrant, typically 0.1 M NaOH. Ensure it is carbonate-free.

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This will generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is at V_eq / 2.

    • The pH at the half-equivalence point is equal to the pKa of the compound.

pKa_Titration_Workflow A Prepare standardized NaOH titrant D Titrate analyte with NaOH A->D B Prepare analyte solution (known concentration) B->D C Calibrate pH meter C->D E Record pH vs. volume of titrant D->E F Plot pH vs. Volume E->F G Determine equivalence point (V_eq) (1st derivative peak) F->G H Calculate half-equivalence point (V_eq / 2) G->H I Determine pH at V_eq / 2 H->I J Result: pKa = pH at V_eq / 2 I->J

Caption: Workflow for pKa Determination via Potentiometric Titration.

Summary of Physicochemical Properties

The following table summarizes the predicted and key experimental parameters for this compound.

PropertyPredicted/Expected ValueRecommended Experimental Method
pKa ~3.87Potentiometric Titration
Aqueous Solubility LowShake-Flask Method
Organic Solvent Solubility High in solvents like methanol, ethanol, acetoneShake-Flask Method

Conclusion

The physicochemical properties of this compound are dictated by the electronic and steric effects of its constituent functional groups. The electron-withdrawing chloro and isobutoxy groups are predicted to increase its acidity, resulting in a pKa lower than that of benzoic acid. The presence of a large, nonpolar isobutyl group is expected to confer low aqueous solubility but good solubility in organic solvents. The experimental protocols detailed in this guide for potentiometric titration and the shake-flask method provide robust and reliable means to empirically determine these critical parameters, which are indispensable for advancing any research or development program involving this compound.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 105, 1102-1108.
  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Fiveable. (n.d.). Isobutyl Definition. [Link]

  • Rathore, R. S., et al. (2017). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Chemical and Physical Sciences, 6(3), 1-6.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Wells, J. I. (1988). Pharmaceutical Preformulation: The Physicochemical Properties of Drug Substances. Ellis Horwood.
  • Acree, W. E. (Ed.). (2017). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • May, D. A., & Johnson, J. A. (2013). Solvolysis of para-Substituted Cumyl Chlorides. Brown and Okamoto's Electrophilic Substituent Constants Revisited Using Continuum Solvent Models. The Journal of Organic Chemistry, 78(15), 7436-7448.
  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
  • Politzer, P., & Murray, J. S. (2002). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 67(23), 8324-8328.
  • Shorter, J. (1994). Hammett Substituent Constants.
  • Kaupp, M., et al. (2015). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. The Journal of Physical Chemistry A, 119(27), 7069-7076.
  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Soderberg, T. (2019). Physical properties of organic compounds. In Organic Chemistry With a Biological Emphasis Volume I. Chemistry LibreTexts.

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Unraveling the Therapeutic Landscape of 4-Chloro-3-isobutoxybenzoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Novel Small Molecule

In the vast expanse of chemical biology and drug discovery, the journey of a small molecule from a mere structural entity to a potential therapeutic agent is both arduous and exhilarating. 4-Chloro-3-isobutoxybenzoic acid, a compound with a defined chemical architecture, currently stands at the precipice of biological characterization. Its therapeutic potential remains a locked room, and the key lies in identifying its molecular targets. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive roadmap to unlock this potential. We will navigate the multifaceted process of target identification, moving from predictive computational models to rigorous experimental validation. Our approach is grounded in scientific integrity, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust scientific narrative.

Section 1: The Starting Point - Understanding this compound and the Imperative of Target Identification

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₃ClO₃. A derivative of benzoic acid, it features a chloro substituent and an isobutoxy group on the phenyl ring. While the biological activities of many benzoic acid derivatives are well-documented, the specific interactions of this particular molecule within a biological system are largely uncharacterized.

The central dogma of modern pharmacology dictates that the therapeutic (and toxic) effects of a small molecule are mediated through its interaction with specific biomolecules, most commonly proteins. Therefore, the identification of these "targets" is the foundational step in understanding a compound's mechanism of action, optimizing its therapeutic efficacy, and mitigating potential adverse effects. For a novel compound like this compound, a systematic and multi-pronged approach to target deconvolution is not just recommended; it is essential.

Section 2: Generating Initial Hypotheses - In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound. These in silico approaches leverage the vast amount of existing biological and chemical data to predict interactions.

Ligand-Based (Chemocentric) Approaches

These methods are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[1] By comparing the chemical structure of this compound to databases of compounds with known protein targets (e.g., ChEMBL), we can infer potential targets.

  • 2D and 3D Similarity Searching: Algorithms calculate the similarity between our query molecule and database compounds based on their 2D fingerprints or 3D shape and pharmacophore features.[1][2] Targets associated with the most similar known active compounds are then prioritized.

  • Machine Learning Models: Predictive models can be trained on large datasets of compound-target interactions to recognize the structural features that are important for binding to specific protein families.[3]

Structure-Based (Receptor-Centric) Approaches

If the three-dimensional structures of potential target proteins are known, we can use computational docking to predict binding.

  • Reverse Docking: Instead of docking a library of compounds to a single target, we dock this compound into the binding sites of a large number of proteins in a structural database (e.g., the Protein Data Bank).[4] The proteins to which the compound is predicted to bind with high affinity become our top candidates.

It is crucial to recognize that in silico predictions are hypotheses that require experimental validation. They serve to narrow down the vast search space of the proteome, allowing for more focused and efficient experimental design.

Section 3: Experimental Target Identification - A Multi-Modal Strategy

No single experimental technique is infallible. A robust target identification strategy employs multiple, orthogonal methods to build a strong, cross-validated case for a specific protein target. Here, we detail three powerful and widely used approaches.

Affinity-Based Target Identification: Fishing for Interactors

The most direct way to identify a protein target is to use the small molecule as "bait" to "fish" its binding partners out of a complex biological sample, such as a cell lysate. Affinity chromatography coupled with mass spectrometry (AC-MS) is the gold standard for this approach.[5]

Scientific Rationale: This method relies on the specific, high-affinity interaction between the small molecule and its target protein. By immobilizing the compound on a solid support (e.g., beads), we can selectively capture the target protein while non-binding proteins are washed away. The captured proteins are then identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: Photo-Affinity Chromatography

To enhance the capture of even transient interactions, a photo-affinity labeling approach is often employed.[6][7]

  • Affinity Probe Synthesis: A crucial first step is the synthesis of an affinity probe. This involves chemically modifying this compound to include three key features: a photoreactive group (e.g., a diazirine or benzophenone) that forms a covalent bond with the target upon UV irradiation, a linker, and an affinity tag (e.g., biotin) for capture.[7] Structure-activity relationship (SAR) studies are essential to ensure that the modifications do not abolish the compound's biological activity.[5]

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformations.

  • Incubation: Incubate the cell lysate with the photo-affinity probe. A control incubation should be performed with a "mock" probe lacking the photoreactive group or with an excess of the original, unmodified this compound to compete for binding.[6]

  • Photo-Crosslinking: Irradiate the samples with UV light to induce covalent bond formation between the probe and its binding partners.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the captured proteins from the beads.

  • Analysis by Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands of interest are excised and digested (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.[5]

Data Analysis and Interpretation:

  • Hit Prioritization: True hits should be significantly enriched in the sample treated with the active probe compared to the control samples. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used for more accurate quantification of enrichment.[5]

  • Self-Validation: The competition experiment is a critical self-validating component. A genuine target will show significantly reduced binding to the probe in the presence of the excess free compound.

Activity-Based Target Identification: Kinome Profiling

Given that a large proportion of drugs target kinases, kinome profiling is a powerful method to assess if this compound is a kinase inhibitor.[8]

Scientific Rationale: This technique utilizes "kinobeads," which are beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors.[9] These beads can bind a large portion of the cellular kinome. In a competition experiment, the binding of a free compound (like this compound) to its target kinase(s) in a lysate will prevent that kinase from binding to the kinobeads. The depleted kinases can then be identified and quantified by mass spectrometry.[8]

Experimental Workflow: Kinobeads Competition Binding Assay

Figure 2: Workflow for Kinome Profiling using Kinobeads.

Detailed Protocol:

  • Cell Lysis: Prepare a native cell lysate under conditions that preserve kinase activity.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control (e.g., DMSO).[8]

  • Kinobeads Enrichment: Add the kinobeads slurry to each sample and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elution of intact kinases can be challenging. Therefore, an on-bead digestion protocol is often employed, where trypsin is added directly to the beads to digest the captured kinases into peptides.[9]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

Data Analysis and Interpretation:

  • Dose-Response Curves: For each identified kinase, plot the relative abundance in the compound-treated samples versus the compound concentration.

  • Target Identification: Kinases that are true targets of this compound will show a dose-dependent decrease in their abundance on the kinobeads.[10] From these curves, the half-maximal effective concentration (EC₅₀) for binding can be determined.

Thermal Stability-Based Target Identification: Probing Engagement in a Cellular Context

The binding of a small molecule to its target protein often results in a change in the protein's thermal stability.[11] This principle is the basis for thermal shift assays.

Scientific Rationale: When a protein is heated, it unfolds (melts) and often aggregates. A ligand-bound protein is typically more stable and will unfold at a higher temperature.[11] The Cellular Thermal Shift Assay (CETSA) is a particularly powerful technique as it allows for the measurement of this target engagement in intact cells or cell lysates, providing a more physiologically relevant assessment.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into a PCR plate and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).[13]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[14]

  • Detection: Carefully collect the supernatant containing the soluble proteins and analyze the amount of the specific protein of interest. This can be done by Western blotting, ELISA, or, for a proteome-wide analysis, by mass spectrometry (this is known as Thermal Proteome Profiling or TPP).[12]

Data Analysis and Interpretation:

  • Melting Curve: Plot the amount of soluble protein as a function of temperature. The resulting curve is the "melting curve" of the protein.

  • Thermal Shift: A shift of the melting curve to a higher temperature in the compound-treated sample compared to the control indicates that the compound binds to and stabilizes the protein.[15]

  • Isothermal Dose-Response: To determine the potency of target engagement, an isothermal dose-response experiment can be performed. Here, cells are treated with a range of compound concentrations and heated to a single, fixed temperature (chosen from the melting curve where there is a significant difference between the liganded and unliganded state). The amount of soluble protein is then plotted against the compound concentration to determine an EC₅₀ value.[16]

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesLimitations
Affinity Chromatography-Mass Spectrometry (AC-MS) Physical capture of binding partnersDirect identification of targets; can be used for any protein class.Requires chemical modification of the compound; risk of false positives from non-specific binding.
Kinome Profiling (Kinobeads) Competition for binding to immobilized broad-spectrum inhibitorsHighly effective for identifying kinase targets; provides selectivity profile across the kinome.Limited to kinases and some other ATP-binding proteins.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target proteinMeasures target engagement in intact cells; no compound modification needed; reflects cellular permeability and metabolism.Indirect method; requires a specific antibody for detection (in the single-target format); not all ligand binding events cause a thermal shift.

Section 4: From Hit to Validated Target - Confirmation and Downstream Pathway Analysis

Identifying a "hit" from a primary screen is not the end of the journey. The putative target must be validated to confirm that it is indeed responsible for the compound's biological effects.

Target Validation
  • Orthogonal Assays: Confirm the interaction using a different biophysical method. For example, if a target was identified by CETSA, the binding could be confirmed using Surface Plasmon Resonance (SPR) with the purified protein.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 to knock out the gene encoding the putative target protein.[17] If the cells lacking the target protein are no longer sensitive to this compound, this provides strong evidence for on-target activity.

  • Cellular Engagement Assays: Develop a cellular assay that directly measures the activity of the target protein (e.g., an enzymatic assay or a reporter gene assay). Treatment with this compound should modulate the target's activity in a dose-dependent manner.

Elucidating Downstream Signaling Pathways

Once a target is validated, the next step is to understand the functional consequences of its modulation by this compound.

  • Phosphoproteomics: If the target is a kinase or phosphatase, mass spectrometry-based phosphoproteomics can be used to identify the downstream substrates that are affected by the compound.

  • Transcriptomics: RNA sequencing (RNA-seq) can reveal the changes in gene expression that occur upon treatment with the compound, providing insights into the affected signaling pathways.[18]

  • Network Biology: The data from proteomics, phosphoproteomics, and transcriptomics can be integrated into network models to build a comprehensive picture of the compound's mechanism of action.[19]

Hypothetical Signaling Pathway

Signaling_Pathway compound 4-Chloro-3- isobutoxybenzoic acid target Identified Target (e.g., Kinase X) compound->target Inhibition downstream1 Downstream Substrate 1 target->downstream1 Phosphorylation downstream2 Downstream Substrate 2 target->downstream2 Phosphorylation pathway_a Pathway A downstream1->pathway_a pathway_b Pathway B downstream2->pathway_b response Cellular Response (e.g., Apoptosis) pathway_a->response pathway_b->response

Figure 4: Hypothetical signaling pathway modulated by this compound.

Conclusion: A Strategic Approach to Unlocking Therapeutic Potential

The identification of therapeutic targets for a novel compound like this compound is a complex but navigable endeavor. There is no "magic bullet" technique; rather, success lies in the strategic integration of computational predictions and orthogonal experimental approaches. By starting with a broad, unbiased screen and progressively narrowing down the candidates through rigorous validation, researchers can build a compelling case for a specific mechanism of action. This guide provides a framework for this journey, emphasizing the importance of causality, self-validation, and a multi-modal experimental design. The path from a chemical structure to a potential therapeutic is paved with meticulous experimentation and a deep understanding of the underlying biological principles. It is our hope that this guide will serve as a valuable resource for those embarking on this exciting scientific pursuit.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-3-isobutoxybenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-3-isobutoxybenzoic acid, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the Williamson ether synthesis, a robust and reliable method for forming ether linkages. The protocol details a step-by-step procedure starting from 4-Chloro-3-hydroxybenzoic acid and isobutyl bromide. Causality behind experimental choices, in-depth safety protocols, post-reaction work-up, purification, and characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Introduction and Scientific Background

This compound is an organic compound whose structural motifs—a substituted benzoic acid and an ether linkage—make it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Williamson ether synthesis is the chosen method for this protocol due to its efficiency and broad applicability for creating unsymmetrical ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The core principle involves the deprotonation of a hydroxyl group to form a highly nucleophilic phenoxide ion, which then attacks a primary alkyl halide, displacing the halide and forming the desired ether.[4] The selection of a primary alkyl halide like isobutyl bromide is critical, as it minimizes the competing elimination (E2) side reaction that is prevalent with secondary and tertiary halides.[2]

Reaction Scheme and Mechanism

Overall Reaction:

Figure 1: Synthesis of this compound from 4-Chloro-3-hydroxybenzoic acid and isobutyl bromide.

Mechanism: The synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-Chloro-3-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate, to form a potassium phenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding neutral phenol.[2]

  • Nucleophilic Attack (SN2): The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of the bromide leaving group to form the ether linkage.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountEquiv.
4-Chloro-3-hydroxybenzoic acid34113-69-4[5]172.575.00 g1.0
Isobutyl bromide78-77-3[6]137.024.75 g (3.54 mL)1.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7[7]138.218.00 g2.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Diethyl ether60-29-774.12~200 mL-
Hydrochloric Acid (HCl), 2 M7647-01-036.46As needed-
Deionized Water7732-18-518.02As needed-
Brine (Saturated NaCl solution)7647-14-558.44~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel), chamber, and UV lamp

Mandatory Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required at all times.

  • Isobutyl bromide: Flammable liquid and vapor.[8] Causes skin and eye irritation and may cause respiratory tract irritation.[9] Handle with care, avoiding inhalation and skin contact.[10] Keep away from heat, sparks, and open flames.[9]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[11] Handle with extreme care.

  • Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.[12]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add 4-Chloro-3-hydroxybenzoic acid (5.00 g, 29.0 mmol) and anhydrous potassium carbonate (8.00 g, 57.9 mmol).

    • Scientist's Note: Anhydrous potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group.[13] Using two equivalents ensures complete deprotonation of both the phenol and the carboxylic acid, facilitating the reaction. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[4]

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Begin stirring the suspension.

  • Alkyl Halide Addition: Add isobutyl bromide (3.54 mL, 34.8 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-12 hours.

    • Scientist's Note: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes (e.g., 30:70 v/v) with a few drops of acetic acid. The product spot should be less polar than the starting material. The reaction is considered complete when the starting material spot is no longer visible under UV light.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Post-Reaction Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Acidification: While stirring, slowly add 2 M HCl to the aqueous mixture until the pH is approximately 2. This step is critical to protonate the carboxylate group, rendering the final product insoluble in water.[11] A white precipitate should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether.

    • Scientist's Note: Diethyl ether is a suitable extraction solvent for the product. Multiple extractions ensure efficient recovery of the compound from the aqueous phase.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and then 50 mL of brine.

    • Scientist's Note: The water wash removes any remaining DMF and water-soluble impurities. The brine wash removes bulk water from the organic layer, initiating the drying process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification by Recrystallization: The crude solid can be purified by recrystallization.[14] Dissolve the crude product in a minimum amount of hot ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum to a constant weight.

Workflow Visualization

The experimental workflow is summarized in the diagram below.

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 4-Chloro-3-hydroxybenzoic acid, K₂CO₃, and anhydrous DMF in flask B 2. Add Isobutyl Bromide dropwise A->B C 3. Heat reaction mixture to 80-90 °C B->C D 4. Monitor by TLC until completion C->D E 5. Cool to RT and pour into H₂O D->E Reaction Complete F 6. Acidify with 2M HCl to pH ~2 E->F G 7. Extract with Diethyl Ether (3x) F->G H 8. Wash combined organic layers (H₂O, then Brine) G->H I 9. Dry over MgSO₄, filter, and evaporate solvent H->I J 10. Recrystallize crude solid (e.g., from Ethanol/Water) I->J Crude Product K 11. Filter and dry pure crystals J->K L L K->L Final Product: This compound

Sources

The Strategic Utility of 4-Chloro-3-isobutoxybenzoic Acid in the Synthesis of Novel Piperazine-Based MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of complex bioactive molecules. 4-Chloro-3-isobutoxybenzoic acid has emerged as a significant intermediate, particularly in the synthesis of novel therapeutic agents. Its unique substitution pattern—a chlorine atom providing electronic modulation and an isobutoxy group offering steric bulk and lipophilicity—makes it an attractive starting material for creating diverse chemical libraries. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a key building block in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on its use in the development of piperazine derivatives as monoacylglycerol lipase (MAGL) inhibitors.

Monoacylglycerol lipase is a crucial enzyme in the endocannabinoid system, and its inhibition has shown therapeutic potential in a range of neurological and inflammatory disorders.[1][2][3] The strategic incorporation of the 4-chloro-3-isobutoxybenzoyl moiety can significantly influence the pharmacological properties of the final compound, including potency, selectivity, and pharmacokinetic profile. This guide will furnish a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its conversion to a key amide intermediate, and essential safety and handling information.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1280786-73-3[4][5]
Molecular Formula C₁₁H₁₃ClO₃[4][5]
Molecular Weight 228.67 g/mol [5]
Appearance White to off-white solid (typical)Inferred from related compounds
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthetic protocols
Purity Typically >95% (commercially available)Supplier Information

Application as a Building Block for MAGL Inhibitors: A Representative Synthetic Protocol

The following protocol details the synthesis of a piperazine amide intermediate, a crucial step in the generation of potent MAGL inhibitors as described in U.S. Patent US11390610B2.[6] This procedure exemplifies the utility of this compound in forming stable amide bonds, a common linkage in many APIs.

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize (4-(4-chloro-3-isobutoxybenzoyl)piperazin-1-yl)(phenyl)methanone.

Materials:

  • This compound (1.0 eq)

  • (4-Benzoylpiperazin-1-yl)methanone (or other suitable piperazine derivative) (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the piperazine derivative (1.0 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:
  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • Anhydrous Conditions: The use of anhydrous DMF is crucial as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation of this compound into a piperazine amide intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C HATU, DIPEA, DMF Room Temperature, 12-18h A->C 1. B Piperazine Derivative B->C 2. D Piperazine Amide Intermediate C->D Amide Coupling

Caption: Synthetic workflow for the amide coupling of this compound.

Analytical Characterization

A self-validating protocol requires robust analytical methods to ensure the identity and purity of the synthesized compounds. The following table outlines typical analytical techniques for monitoring the reaction and characterizing the final product.

Analytical TechniquePurposeExpected Observations
Thin-Layer Chromatography (TLC) Reaction monitoringDisappearance of starting materials and appearance of a new spot corresponding to the product.
LC-MS Reaction monitoring and product confirmationDetection of the expected molecular ion peak for the product.
¹H NMR Structural elucidationCharacteristic peaks corresponding to the aromatic, isobutoxy, and piperazine protons.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition and confirms the molecular formula.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.[9]

  • Skin Corrosion/Irritation: May cause skin irritation.[8]

  • Eye Damage/Irritation: May cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[8]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[7]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound serves as a valuable and strategic building block for the synthesis of complex APIs, particularly in the development of novel MAGL inhibitors. Its distinct structural features allow for the fine-tuning of physicochemical and pharmacological properties of the target molecules. The provided protocol for amide bond formation is robust and exemplifies a key transformation in which this building block can be effectively utilized. By adhering to the detailed experimental procedures, analytical validation methods, and safety precautions outlined in this guide, researchers can confidently and safely incorporate this compound into their drug discovery and development programs, paving the way for the creation of next-generation therapeutics.

References

  • Angene International Limited. (n.d.). This compound. Retrieved from [Link]

  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., Minutolo, F., & Tuccinardi, T. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7236–7258. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2022). Piperazine derivatives as MAGL inhibitors. U.S. Patent No. 11,390,610 B2.
  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., Minutolo, F., & Tuccinardi, T. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • Sbardella, G., et al. (2025). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note and Protocol: A Comprehensive Guide to the In Vitro Antimicrobial Activity Testing of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the in vitro evaluation of the antimicrobial properties of 4-Chloro-3-isobutoxybenzoic acid, a novel synthetic compound. For researchers, scientists, and drug development professionals, this guide outlines a suite of robust, validated assays to determine the compound's spectrum of activity, potency, and potential for therapeutic application. The protocols herein are grounded in internationally recognized standards, ensuring data integrity and reproducibility. We will delve into the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), explore the compound's pharmacodynamics through Time-Kill Kinetics, and assess its selectivity with mammalian cell cytotoxicity assays. The overarching goal is to provide a comprehensive framework for the preliminary antimicrobial characterization of this compound.

Introduction: The Rationale for Antimicrobial Evaluation

The rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities for their therapeutic potential.[1] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, often utilized as preservatives in food and cosmetic products.[2] Their mechanism of action is generally attributed to the disruption of cellular homeostasis through the acidification of the cytoplasm.[2] The antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the benzene ring.[3]

This compound is a derivative of benzoic acid, and its unique structural modifications warrant a thorough investigation of its antimicrobial activity. This guide provides the necessary protocols to systematically evaluate its potential as a novel antimicrobial agent.

Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent involves determining the minimum concentration required to inhibit and kill a target microorganism. These foundational tests are crucial for establishing the potency and spectrum of activity of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[4][5] This assay is a fundamental starting point for assessing antimicrobial efficacy. The broth microdilution method, as described here, is a widely accepted and scalable technique.[6][7]

Protocol 1: Broth Microdilution for MIC Determination

  • Step 1: Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Step 2: Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[8]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Step 3: Microtiter Plate Setup:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[5]

    • Add 50 µL of the 2x final concentration of the test compound to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.[5]

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Step 4: Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[5]

  • Step 5: Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] This assay is a logical follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol 2: Determining the MBC

  • Step 1: Following MIC Determination:

    • From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10 µL aliquot.[10]

  • Step 2: Sub-culturing:

    • Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Step 3: Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Step 4: Reading and Interpreting Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[10][11] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Table 1: Hypothetical MIC and MBC Data for this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 292131632Bactericidal
Escherichia coli ATCC 2592232128Bacteriostatic
Pseudomonas aeruginosa ATCC 2785364>256Bacteriostatic
Candida albicans ATCC 900283264Fungicidal

Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Pharmacodynamic Evaluation: Time-Kill Kinetics Assay

A time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a microbial population.[1][13] This assay helps to determine whether the compound exhibits concentration-dependent or time-dependent killing.[14]

Protocol 3: Time-Kill Kinetics Assay

  • Step 1: Preparation:

    • Prepare a standardized inoculum of the test organism as described in the MIC protocol.

    • Prepare flasks or tubes with MHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the compound.

  • Step 2: Inoculation and Sampling:

    • Inoculate each flask with the standardized inoculum to a starting density of approximately 5 x 10^5 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[13]

  • Step 3: Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Step 4: Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[13]

Table 2: Hypothetical Time-Kill Kinetics Data for this compound against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.15.65.24.84.1
46.85.54.53.92.9
88.25.43.82.8<2.0
128.95.63.1<2.0<2.0
249.15.8<2.0<2.0<2.0

Workflow for Time-Kill Kinetics Assay

G cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with Compound Concentrations prep_flasks->inoculate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate->sampling serial_dilute Serial Dilute Samples sampling->serial_dilute plate Plate Dilutions serial_dilute->plate incubate Incubate Plates plate->incubate count_colonies Count Colonies (CFU) incubate->count_colonies calculate_cfu Calculate Log10 CFU/mL count_colonies->calculate_cfu plot_data Plot Time-Kill Curve calculate_cfu->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

Selectivity Profiling: In Vitro Cytotoxicity Assay

A crucial aspect of drug development is to ensure that a compound is selectively toxic to microbial cells while exhibiting minimal harm to host cells.[15] In vitro cytotoxicity assays are a rapid and cost-effective method for this initial safety assessment.[16]

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]

  • Step 1: Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions until they reach approximately 80% confluency.

  • Step 2: Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Step 3: Compound Exposure:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

    • Incubate for 24 or 48 hours.

  • Step 4: MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Step 5: Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineExposure Time (h)IC50 (µg/mL)
HEK29324>512
HepG224450

Concluding Remarks

This application note provides a comprehensive set of protocols to initiate the in vitro antimicrobial evaluation of this compound. The successful execution of these assays will yield critical data on its potency, spectrum of activity, bactericidal or bacteriostatic nature, and selectivity. These findings will be instrumental in guiding further preclinical development and establishing its potential as a novel therapeutic agent. Adherence to established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the generation of high-quality, reproducible data.[18][19]

References

  • Emery Pharma. Time-Kill Kinetics Assay.

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.

  • Creative Bioarray. In Vitro Cytotoxicity.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • ResearchGate. (2024). Antimicrobial activity of phenol and benzoic acid derivatives.

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16909.

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902.

  • ResearchGate. (2011). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 6(8), 841-864.

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • Scribd. Time Kill Assay.

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • ESCMID. EUCAST.

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.

  • Pure. (2018). In vitro antimicrobial susceptibility testing methods.

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.

  • Grokipedia. Minimum bactericidal concentration.

  • BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.

  • EUCAST. EUCAST - Home.

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".

  • EUCAST. Expert Rules.

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3).

  • The Scientist. (2026). New “Kill Test” Could Help Screen Better Antibiotics.

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.

  • YouTube. (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • EUCAST. Guidance Documents.

  • BenchChem. (2025). Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin.

  • National Center for Biotechnology Information. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3708.

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

  • PubMed. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 571-575.

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols.

  • National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5873.

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(2), 528.

  • BenchChem. (2025). Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper.

  • PubMed. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 1-10.

  • MDPI. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12848.

  • ResearchGate. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this synthesis.

The primary route for synthesizing this compound is through a Williamson ether synthesis. This involves the O-alkylation of a 4-chloro-3-hydroxybenzoic acid derivative with an isobutyl halide. While conceptually straightforward, this SN2 reaction requires careful control of reaction conditions to maximize the desired product and minimize side reactions.[1][2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in a Williamson ether synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Let's break down the potential culprits:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the starting 4-chloro-3-hydroxybenzoic acid (or its ester derivative) will not be fully deprotonated, leading to a low concentration of the active nucleophile.

    • Solution: For phenolic hydroxyl groups, while weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can ensure complete deprotonation.[3][4] However, with a carboxylic acid present, a milder base like K₂CO₃ is often preferred to avoid unwanted side reactions with the acid group. Ensure you are using at least two equivalents of the base to deprotonate both the phenolic hydroxyl and the carboxylic acid.

  • Poor Quality of Reagents or Solvents: The presence of water in the reaction can quench the phenoxide and react with strong bases. Similarly, using old or degraded isobutyl bromide can lead to poor results.

    • Solution: Use anhydrous solvents, such as dry N,N-dimethylformamide (DMF) or acetonitrile.[3][4][5] Ensure your isobutyl bromide is fresh and of high purity.

  • Suboptimal Reaction Temperature and Time: The rate of SN2 reactions is highly dependent on temperature.[2] If the temperature is too low, the reaction may proceed too slowly to reach completion within the allotted time.

    • Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction appears to have stalled, a modest increase in temperature may be beneficial.

  • Steric Hindrance: While isobutyl bromide is a primary alkyl halide and generally good for SN2 reactions, steric hindrance can still play a role.[2][3]

    • Solution: While you are constrained to using an isobutyl group, ensuring other conditions are optimal (strong base, polar aprotic solvent, adequate temperature) will help overcome any minor steric challenges.

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The most common side reaction in a Williamson ether synthesis is an E2 elimination reaction of the alkyl halide, which is promoted by the basicity of the alkoxide.[1][3]

  • E2 Elimination: The phenoxide, being a strong base, can abstract a proton from the isobutyl bromide, leading to the formation of isobutylene gas. This is more pronounced at higher temperatures.

    • Solution: Carefully control the reaction temperature. While heating is necessary to drive the SN2 reaction, excessive temperatures will favor the E2 pathway.[3] A good starting point is around 60-80 °C, with careful monitoring.[6]

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]

Issue 3: Difficulty in Product Purification

Q: I'm having trouble isolating a pure sample of this compound from the reaction mixture. What is an effective purification strategy?

A: A standard workup and purification procedure for this type of synthesis involves several steps:

  • Quenching and Extraction: After the reaction is complete, cool the mixture and pour it into water. The product, being a carboxylic acid, will be deprotonated and soluble in the aqueous layer if the pH is basic. Acidifying the aqueous layer with an acid like HCl will precipitate the crude product.[7]

  • Filtration: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove inorganic salts.[8][9]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[8]

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a mixture of ethanol and water is a good starting point.[8]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.[10] Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group before performing the Williamson ether synthesis?

A1: While not strictly necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and often recommended strategy.[11][12] This prevents the carboxylic acid from being deprotonated by the base, which can complicate the reaction and purification. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[6]

Q2: What is the best base to use for this synthesis?

A2: For the etherification of a phenol, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are generally preferred when a sensitive functional group like a carboxylic acid is present.[3] Stronger bases like sodium hydride (NaH) could potentially lead to more side reactions.

Q3: Which solvent is most appropriate for this reaction?

A3: Polar aprotic solvents are ideal for Williamson ether synthesis because they solvate the cation of the alkoxide, leaving a "naked" and more reactive anion.[4] Good choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium hydride are flammable and react violently with water. Handle with care under an inert atmosphere.

  • Solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow and Data

Typical Reaction Conditions
ParameterRecommended ConditionRationale
Starting Material 4-Chloro-3-hydroxybenzoic acidPrecursor phenol.
Alkylating Agent Isobutyl bromidePrimary alkyl halide, favors SN2.[2]
Base Potassium Carbonate (K₂CO₃)Sufficiently basic for phenol deprotonation, compatible with carboxylic acid.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic, promotes SN2 reaction.[3][4][5]
Temperature 60-80 °CBalances reaction rate and minimizes E2 elimination.[6]
Reaction Time 4-12 hoursMonitor by TLC for completion.[6]
Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4-Chloro-3-hydroxybenzoic acid react Add K2CO3, Isobutyl Bromide in DMF start->react heat Heat to 60-80°C react->heat monitor Monitor by TLC heat->monitor complete Reaction Complete monitor->complete quench Quench with Water complete->quench acidify Acidify with HCl quench->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
  • Leah4sci. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • BenchChem. (n.d.). Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • BenchChem. (n.d.). Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid.
  • Google Patents. (n.d.). AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

Technical Support Center: Purifying Chlorobenzoic Acid Isomers via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of chlorobenzoic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common challenges in the lab. This guide is structured to address the practical issues you may encounter, ensuring your purification processes are both efficient and effective.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of 2-, 3-, and 4-chlorobenzoic acid.

Q1: How do I select the ideal solvent for recrystallizing a specific chlorobenzoic acid isomer?

A1: The choice of solvent is the most critical factor in a successful recrystallization.[1] The ideal solvent should dissolve the chlorobenzoic acid sparingly or not at all at room temperature but dissolve it completely at its boiling point.[2][3] This temperature-dependent solubility differential is what drives the purification.

  • Scientific Rationale: Chlorobenzoic acids are moderately polar molecules. They possess a nonpolar, hydrophobic chlorinated benzene ring and a polar, hydrophilic carboxylic acid group. A suitable solvent must effectively solvate the molecule at high temperatures, increasing kinetic energy to overcome the crystal lattice energy, but allow the strong intermolecular forces (hydrogen bonding via the carboxylic acid) to reform a pure crystal lattice upon slow cooling.[4][5]

  • Practical Steps:

    • Test small quantities (10-20 mg) of your crude chlorobenzoic acid in test tubes with ~0.5 mL of various solvents.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.[1]

    • Heat the test tubes that showed poor room-temperature solubility. The solid should dissolve completely at or near the solvent's boiling point.

    • Allow the clear, hot solutions to cool slowly. The solvent that produces a high yield of well-formed crystals is your best choice.

Q2: What are the key differences in solubility between the ortho-, meta-, and para-isomers?

A2: While all three isomers share the same molecular formula, their structural differences lead to distinct physical properties, including solubility. The position of the chlorine atom affects the molecule's symmetry and polarity, which in turn influences how it interacts with solvent molecules.

  • 4-Chlorobenzoic acid (para-) : This is the most symmetric isomer. Its regular structure allows it to pack very efficiently into a crystal lattice, resulting in a higher melting point (238-241 °C) and generally lower solubility in most solvents compared to the other isomers. It is sparingly soluble in cold water but its solubility increases significantly in hot water, making water an excellent single-solvent choice for its recrystallization.[5]

  • 2-Chlorobenzoic acid (ortho-) : The proximity of the chlorine atom to the carboxylic acid group can lead to intramolecular interactions and steric hindrance, disrupting crystal packing. This results in a lower melting point (138-140 °C) and different solubility profile.[6] It is soluble in many organic solvents like ethanol, ether, and acetone, but less soluble in cold water.[7][8]

  • 3-Chlorobenzoic acid (meta-) : This isomer has intermediate symmetry and properties. Its melting point is around 153-157 °C.[9] It has very limited solubility in cold water (0.45 g/L at 19.5 °C) but is readily soluble in hot water and organic solvents like ethanol and ether.[9][10]

Q3: When is a mixed-solvent system necessary for chlorobenzoic acids?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria. This often occurs when a compound is either too soluble in one solvent (even when cold) or almost completely insoluble in another (even when hot).[11]

  • The Principle: You use a pair of miscible solvents. One solvent (the "good" solvent) dissolves the chlorobenzoic acid completely, while the other (the "bad" or "anti-solvent") does not.[12][13]

  • Typical Scenario for Chlorobenzoic Acids: You might find that an isomer like 2-chlorobenzoic acid is highly soluble in ethanol at room temperature but insoluble in water. Here, ethanol is the "good" solvent and water is the "anti-solvent."

  • Procedure: The crude solid is dissolved in the minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating the saturation point has been reached.[11][14] A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is cooled slowly to allow for crystal formation.[11]

Data Presentation: Solubility of Chlorobenzoic Acid Isomers

The following table summarizes the solubility characteristics of the three isomers in common laboratory solvents to aid in your selection process.

Solvent2-Chlorobenzoic Acid3-Chlorobenzoic Acid4-Chlorobenzoic Acid
Water (Cold) Insoluble (soluble in 900 parts)[7]Very slightly soluble (~0.45 g/L)[9]Very slightly soluble[15]
Water (Hot) More soluble[7]Readily soluble[9]Soluble[5]
Ethanol Soluble[7][8]Freely soluble[9]Soluble[5]
Methanol Soluble[7]Good dissolution[9]Freely soluble[15]
Diethyl Ether Soluble[7][8]Freely soluble[9]Freely soluble[15]
Acetone Soluble[7][8]SolubleSoluble
Toluene Insoluble[7]Slightly soluble (more in hot)[10]Insoluble[16]

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide addresses specific problems in a Q&A format.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[17] This happens when the saturation point is reached at a temperature above the melting point of the solute (or the melting point of an impure mixture).[18] The resulting oil often traps impurities, defeating the purpose of recrystallization.[19]

  • Common Causes:

    • High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound.[17]

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature where it is still molten.

    • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your chlorobenzoic acid.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature. Cool the solution again, but much more slowly.[17][20]

    • Lower the Cooling Temperature: Try cooling the solution at a much slower rate. Insulating the flask can help.

    • Change Solvents: Select a solvent with a lower boiling point or switch to a mixed-solvent system to better control the saturation point.

    • Use Charcoal: If you suspect a high level of impurities, especially colored ones, adding activated charcoal to the hot solution before filtration can help adsorb them.[17][20]

Q: I've cooled my solution, even in an ice bath, but no crystals are forming. What should I do?

A: The absence of crystal formation indicates that your solution is not supersaturated. This is a common issue with several straightforward remedies.

  • Common Causes & Solutions:

    • Too Much Solvent Was Used: This is the most frequent cause. If you used too much solvent, the solution won't become saturated upon cooling.[17]

      • Fix: Gently boil off some of the solvent to increase the concentration of the chlorobenzoic acid. Allow the solution to cool again.[21]

    • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

      • Fix 1: Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites.[21][22]

      • Fix 2: Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[21]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low yield means a significant portion of your compound was lost during the process.

  • Common Causes & Solutions:

    • Excess Solvent: As mentioned above, using more than the minimum amount of hot solvent required for dissolution will keep a large amount of your product dissolved in the mother liquor even after cooling.[17]

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, you will lose product.

      • Fix: Ensure your funnel and receiving flask are pre-heated. Use a slight excess of hot solvent before filtering to keep the compound dissolved.[23]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble (like room-temperature or warm solvent) will dissolve your product.

      • Fix: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[24]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Chlorobenzoic Acid

This protocol uses water, an effective and green solvent for the purification of 4-chlorobenzoic acid.

  • Dissolution: Place 1.0 g of crude 4-chlorobenzoic acid in a 50 mL Erlenmeyer flask. Add approximately 20-25 mL of deionized water and a boiling chip. Heat the mixture on a hot plate to a gentle boil.

  • Saturation: Add more hot water dropwise while the solution is boiling until all the solid has just dissolved. Avoid adding a large excess of water.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., sand, dust), perform a hot gravity filtration using a pre-warmed short-stem funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Large, needle-like crystals should form.[5] Do not disturb the flask during this period.[14]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion (2-3 mL) of ice-cold deionized water.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. Transfer the pure, dry crystals to a pre-weighed watch glass and determine the final mass and melting point.

Protocol 2: Mixed-Solvent Recrystallization of 2-Chlorobenzoic Acid

This protocol uses an ethanol/water system, ideal for compounds that are too soluble in ethanol and insoluble in water.

  • Dissolution: Place 1.0 g of crude 2-chlorobenzoic acid in a 50 mL Erlenmeyer flask. Add the minimum amount of hot ethanol (near boiling) dropwise until the solid just dissolves.

  • Induce Saturation: While keeping the solution hot, add hot deionized water (the anti-solvent) dropwise until you observe a persistent slight cloudiness (turbidity).[11]

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again. The solution is now saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for 15-20 minutes to complete the crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of an ice-cold ethanol/water mixture (in the same approximate ratio used for the recrystallization).[23]

  • Drying: Dry the crystals thoroughly and determine the yield and melting point.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common recrystallization problems.

Sources

Technical Support Center: Synthesis of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-3-isobutoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, often involves a nuanced interplay of reaction conditions where minor deviations can lead to significant side product formation, impacting yield and purity. The most common and direct synthetic route involves the Williamson ether synthesis, starting from 4-Chloro-3-hydroxybenzoic acid and an isobutylating agent. An alternative, though less common, route is the oxidation of a 4-chloro-3-isobutoxytoluene precursor.

This guide is structured as a series of troubleshooting questions and answers, focusing primarily on the prevalent Williamson ether synthesis pathway.

Primary Synthetic Route: Williamson Ether Synthesis

The core reaction involves the O-alkylation of 4-Chloro-3-hydroxybenzoic acid with an isobutyl halide.

Williamson_Ether_Synthesis cluster_base cluster_workup SM 4-Chloro-3-hydroxybenzoic Acid Intermediate Phenoxide-Carboxylate Dianion SM->Intermediate + Base Base (e.g., K₂CO₃, NaH) Product This compound (Product) Intermediate->Product AlkylHalide Isobutyl Bromide AlkylHalide->Product SN2 Attack Workup Acidic Workup

Caption: Primary synthetic route via Williamson ether synthesis.

Troubleshooting & FAQs: Williamson Ether Synthesis Route

Q1: My final product is significantly contaminated with the starting material, 4-chloro-3-hydroxybenzoic acid. What went wrong?

A1: Root Cause Analysis & Mitigation

This is the most common issue and typically points to an incomplete reaction. Several factors can be responsible:

  • Insufficient Base: The reaction requires at least two equivalents of base. The first equivalent deprotonates the highly acidic carboxylic acid (pKa ~4), and the second deprotonates the phenolic hydroxyl group (pKa ~8-10) to form the reactive phenoxide nucleophile. Using only one equivalent will result in virtually no reaction at the hydroxyl group.

  • Weak Base or Low Temperature: While a strong base like Sodium Hydride (NaH) is effective, weaker bases like Potassium Carbonate (K₂CO₃) require higher temperatures and longer reaction times to ensure complete deprotonation of the phenol. If the reaction temperature is too low or the duration is too short, an equilibrium will exist, leaving a substantial amount of unreacted phenate.

  • Poor Solubility: In solvents where the starting material or the resulting phenoxide salt has poor solubility, the reaction rate will be severely hindered.

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure at least 2.2 equivalents of your chosen base are used. The slight excess accounts for any moisture.

  • Optimize Base/Solvent/Temperature:

    • For K₂CO₃: Use a polar aprotic solvent like DMF or Acetone. Heat the reaction to at least 80 °C and monitor by TLC/LCMS until the starting material is consumed.

    • For NaH: Use an anhydrous polar aprotic solvent like DMF or THF. This reaction is often faster and can be run at a lower temperature (e.g., room temperature to 50 °C), but requires strict anhydrous conditions.

  • Phase-Transfer Catalyst: If using a biphasic system or K₂CO₃, the addition of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction by transporting the phenoxide into the organic phase.

Q2: My yield is low, and I've detected isobutylene gas or a volatile impurity. What is the likely cause?

A2: The SN2 vs. E2 Competition

This issue stems from the competition between the desired SN2 (substitution) pathway and the E2 (elimination) side reaction.[1][2] The phenoxide is not only a good nucleophile but also a reasonably strong base. It can attack the isobutyl bromide to form the ether (SN2) or abstract a proton from a beta-carbon, leading to the formation of isobutylene and the unreacted phenoxide (E2).

SN2_vs_E2 SN2 vs. E2 Competition Nucleophile Phenoxide (Nucleophile/Base) SN2_Product Desired Ether Product (SN2 Pathway) Nucleophile->SN2_Product Substitution E2_Product Isobutylene + Phenol (E2 Pathway) Nucleophile->E2_Product Elimination AlkylHalide Isobutyl Bromide

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Mitigation Strategies:

  • Temperature Control: Higher temperatures strongly favor the E2 pathway because it has a higher activation energy. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaH, this might be room temperature; for K₂CO₃, aim for 80 °C rather than refluxing at 120 °C if possible.

  • Choice of Leaving Group: While bromide is common, using isobutyl iodide can accelerate the SN2 reaction relative to E2. Iodide is a better leaving group, facilitating substitution.[3]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetone) are known to favor SN2 reactions over E2.[4] Avoid using the corresponding alcohol (isobutanol) as a solvent, as it can lead to trans-etherification or other side reactions.

Q3: My NMR analysis shows an unexpected set of signals corresponding to an isobutyl ester. How did this form?

A3: Competing O-Alkylation at the Carboxylate

While the phenoxide is a much stronger nucleophile than the carboxylate anion, under certain conditions, a small amount of esterification can occur. The carboxylate, formed after the first deprotonation, can also attack the isobutyl bromide to form isobutyl 4-chloro-3-hydroxybenzoate.

Causality and Prevention:

  • Reaction Conditions: This side reaction is more likely if the phenolic hydroxyl group is not fully deprotonated. If there is a limited amount of base, or if the base is too weak, the more nucleophilic phenoxide is not present in high concentration, giving the carboxylate a competitive chance to react.

  • Prevention: The most effective way to prevent this is to ensure the rapid and complete formation of the phenoxide. Using a strong base like NaH will create a high concentration of the more reactive phenoxide, which will kinetically outcompete the carboxylate for the alkylating agent. Adding the isobutyl bromide after confirming the complete deprotonation of the phenol (e.g., after stirring with NaH for 30-60 minutes) can also minimize this side product.

Q4: I have an isomeric impurity, likely 3-chloro-4-isobutoxybenzoic acid, that is very difficult to separate. What is the source?

A4: Starting Material Purity is Critical

The target product and its isomer are structurally very similar, making them challenging to separate by standard recrystallization or chromatography. The presence of this isomer almost always traces back to contamination in the starting material, 4-chloro-3-hydroxybenzoic acid.[5][6][7] The synthesis of this starting material can sometimes produce small quantities of the 3-chloro-4-hydroxybenzoic acid isomer.[8]

Validation and Solution:

  • Analyze Starting Material: Before beginning the synthesis, always run a quality control check on your 4-chloro-3-hydroxybenzoic acid using HPLC or ¹H NMR to confirm its isomeric purity.

  • Source High-Purity Reagents: Procure starting materials from reputable suppliers with a detailed Certificate of Analysis that specifies isomeric purity.

  • Purification: If the impurity is present, it is far easier to purify the hydroxy-acid starting material (which has different acidity and solubility properties from its isomer) than it is to separate the final ether products.

FAQs: Alternative Oxidation Route

Q5: I am synthesizing via oxidation of 4-chloro-3-isobutoxytoluene. Why is my product contaminated with the starting material or the corresponding aldehyde?

A5: Incomplete or Partial Oxidation

The oxidation of a methyl group on a benzene ring to a carboxylic acid is a powerful transformation but can be difficult to drive to completion.[9]

  • Partial Oxidation: Strong oxidizing agents like Potassium Permanganate (KMnO₄) or Chromic Acid are typically used. If the reaction time is too short, the temperature is too low, or an insufficient amount of oxidant is used, the reaction can stall at the intermediate aldehyde stage (4-chloro-3-isobutoxybenzaldehyde).

  • Incomplete Reaction: The starting toluene derivative may be sterically hindered or electronically deactivated, making the oxidation sluggish and leaving unreacted starting material.

Optimization Protocol:

  • Sufficient Oxidant: Use a significant excess of the oxidizing agent (e.g., 3-4 equivalents of KMnO₄).

  • Elevated Temperature: These reactions often require prolonged heating under reflux to proceed to completion.

  • Phase-Transfer Catalyst: If using KMnO₄ in a biphasic system (e.g., water/toluene), a phase-transfer catalyst can dramatically improve the reaction rate.

  • Workup: The workup for KMnO₄ reactions involves quenching with a reducing agent (like sodium bisulfite) and filtering the manganese dioxide byproduct, which can sometimes trap the product, reducing yields. Ensure thorough washing of the filter cake.

General Purification & Analysis

Data Summary for Product and Potential Impurities
Compound¹H NMR (δ, ppm, CDCl₃) - Key SignalsESI-MS [M-H]⁻
This compound (Product) ~7.9 (d, Ar-H), ~7.6 (dd, Ar-H), ~7.4 (d, Ar-H), ~3.8 (d, -OCH₂-), ~2.1 (m, -CH-), ~1.0 (d, -CH₃)227.05
4-Chloro-3-hydroxybenzoic Acid (Starting Material)~7.8 (d, Ar-H), ~7.5 (dd, Ar-H), ~7.2 (d, Ar-H), Broad OH signals171.00
Isobutyl 4-chloro-3-hydroxybenzoate (Ester)Similar aromatic signals to SM, but with isobutyl ester signals ~3.9 (d, -COOCH₂-)227.05 (Isomer)
3-Chloro-4-isobutoxybenzoic Acid (Isomer)Aromatic proton splitting patterns will differ significantly.227.05 (Isomer)
Recommended Purification Protocol: Acid-Base Extraction & Recrystallization

This protocol is effective for removing non-acidic impurities (like unreacted isobutyl bromide) and some acidic impurities with different pKa values.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate or Diethyl Ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium bicarbonate (NaHCO₃) solution. The desired product and unreacted starting material will move to the aqueous layer as their sodium salts. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2. The pure product should precipitate out as a solid.

  • Filtration: Collect the solid by vacuum filtration, washing with cold deionized water.

  • Recrystallization: Dry the solid and recrystallize from a suitable solvent system (e.g., Ethanol/Water or Heptane/Ethyl Acetate) to achieve high purity.

References

  • Title: Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid Source: Google Cloud URL
  • Title: 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance Source: Google Cloud URL
  • Title: 4-Chloro-3-hydroxybenzoic acid | 34113-69-4 Source: Biosynth URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL
  • Title: Williamson ether synthesis Source: Lumen Learning - Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Williamson Ether Synthesis Source: Organic Chemistry Tutor URL: [Link]

  • Title: 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 Source: PubChem - NIH URL: [Link]

  • Title: Side Chain Reactions of Benzenes Source: Organic Chemistry - YouTube (Chad's Prep) URL: [Link]

Sources

Technical Support Center: Optimizing Isobutoxy Group Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the seemingly straightforward task of introducing an alkyl group, such as an isobutoxy group, can present numerous challenges. This guide is designed to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I need to introduce an isobutoxy group. Which synthetic method should I choose?

The optimal method depends critically on your substrate's structure and functional group tolerance. The two most common and reliable methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

  • Williamson Ether Synthesis: This is the classic and often most cost-effective method. It is ideal when you have a substrate with a good leaving group (e.g., halide, tosylate) and can react it with an isobutoxide nucleophile. It works best for primary and some secondary substrates.[1]

  • Mitsunobu Reaction: This method is preferred for its mild, neutral conditions and is excellent for sterically hindered or sensitive substrates. It converts a hydroxyl group directly into the isobutoxy ether with inversion of stereochemistry.[2][3][4] However, it generates stoichiometric byproducts that can complicate purification.[5]

  • Hydroalkoxylation: For substrates containing an alkene, direct addition of isobutanol across the double bond can be an atom-economical choice, often catalyzed by transition metals or strong acids.[6][7]

The following decision-making guide can help you select the appropriate starting point for your synthesis.

G start What is your starting material's key functional group? fg_alcohol Alcohol (-OH) start->fg_alcohol fg_halide Alkyl Halide / Sulfonate (-Br, -I, -OTs) start->fg_halide fg_alkene Alkene (C=C) start->fg_alkene q_sterics_mito Is the alcohol sterically hindered or acid/base sensitive? fg_alcohol->q_sterics_mito q_sterics_will Is the leaving group on a primary or secondary carbon? fg_halide->q_sterics_will hydroalkoxy Hydroalkoxylation fg_alkene->hydroalkoxy williamson Williamson Ether Synthesis outcome_will_good Excellent Choice. Proceed with Williamson. williamson->outcome_will_good mitsunobu Mitsunobu Reaction outcome_mito_good Excellent Choice. Proceed with Mitsunobu. mitsunobu->outcome_mito_good q_sterics_will->williamson Yes outcome_will_bad High risk of E2 elimination. Consider another route. q_sterics_will->outcome_will_bad No (Tertiary) q_sterics_mito->mitsunobu Yes outcome_mito_ok Good choice, but Williamson may be more economical. q_sterics_mito->outcome_mito_ok No

Caption: Decision workflow for selecting a synthetic method.

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide (or sulfonate).[8] While robust, its success hinges on favoring substitution over the competing E2 elimination pathway.

Q2: My Williamson ether synthesis yield is very low. What are the common causes?

Low yield is typically due to one of four issues: inefficient alkoxide formation, a poor leaving group, a competing elimination reaction, or inappropriate reaction conditions.

Causality Checklist:

  • Inefficient Alkoxide Generation: Isobutanol's pKa is ~16-18, so you need a sufficiently strong base to deprotonate it fully.[9] Using weaker bases like NaOH or K₂CO₃ can result in an equilibrium with unreacted alcohol, reducing the concentration of the active nucleophile.

  • Poor Leaving Group: The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. The general trend is I > Br > OTs > Cl >> F.[1] If you are using an alkyl chloride, consider converting it to an iodide in situ (Finkelstein reaction) or using a sulfonate.

  • E2 Elimination: This is the most common side reaction. Alkoxides, including isobutoxide, are strong bases. If the substrate is sterically hindered (secondary, and especially tertiary), it will favor abstracting a proton (E2) over attacking the carbon center (SN2).[1][10][11] The branched nature of the isobutoxy group itself adds steric bulk, further favoring elimination.[12]

  • Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote elimination and other side reactions.[13]

Q3: How can I minimize the E2 elimination side product?

Minimizing elimination is about optimizing the SN2/E2 competition.

StrategyActionRationale
Substrate Choice Use a primary alkyl halide/sulfonate if possible.Primary carbons are least sterically hindered, strongly favoring the SN2 pathway.[1][10] Avoid tertiary halides, which yield only elimination products.[1]
Solvent Selection Use a polar aprotic solvent.Solvents like DMF, DMSO, or THF are ideal. They solvate the cation (e.g., Na⁺) but not the alkoxide nucleophile, increasing its reactivity for SN2.[8] Protic solvents (like isobutanol itself) can solvate and stabilize the nucleophile, slowing the SN2 reaction.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable rate.Elimination reactions have a higher activation energy than substitution reactions. Lowering the temperature will therefore disfavor elimination more than substitution. Start at room temperature and gently heat if necessary.
Base Selection Use a strong, non-nucleophilic base to form the alkoxide.Use NaH or KH to pre-form the sodium or potassium isobutoxide. This ensures complete conversion to the alkoxide without introducing other nucleophiles or water.[14]
Protocol 1: Optimized Williamson Synthesis for Isobutoxy Group Introduction

This protocol is for the reaction of 1-bromobutane with isobutanol, a model primary substrate.

1. Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of the limiting reagent).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

2. Alkoxide Formation:

  • Slowly add isobutanol (1.1 equivalents) dropwise to the NaH suspension.

  • Observe: Hydrogen gas will evolve. Ensure adequate ventilation and that the system is not sealed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

3. SN2 Reaction:

  • Re-cool the mixture to 0 °C.

  • Add the primary alkyl halide (e.g., 1-bromobutane, 1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

4. Workup and Purification:

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Dilute the mixture with diethyl ether and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation.

Troubleshooting Guide: Mitsunobu Reaction

The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to convert an alcohol to a variety of functional groups, including ethers, with inversion of configuration.[4][15]

Q4: My Mitsunobu reaction is stalled or has low conversion. What should I check?

Stalled reactions are common and can often be resolved by carefully considering the reagents and reaction setup.

Causality Checklist:

  • Reagent Purity and Order of Addition: DEAD and DIAD are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents. The order of addition is critical.[2][16] The standard, and usually most effective, protocol is to dissolve the substrate alcohol, isobutanol (the nucleophile), and PPh₃ in THF, cool to 0 °C, and then add the DEAD/DIAD dropwise.[4]

  • Acidity of the Nucleophile: The reaction requires the nucleophile (in this case, isobutanol) to be acidic enough to protonate the intermediate betaine formed from PPh₃ and DEAD.[3][5] While isobutanol's acidity is generally sufficient, for less acidic alcohols, the reaction can fail.

  • Steric Hindrance: While excellent for many systems, extremely hindered secondary alcohols may react very slowly or not at all. Tertiary alcohols are generally unreactive.[15]

  • Solvent Choice: THF is the most common and reliable solvent.[16] Using other solvents like dichloromethane can sometimes alter reactivity.

Q5: The purification of my Mitsunobu reaction is a nightmare. How can I efficiently remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct?

This is the primary drawback of the Mitsunobu reaction.[5] Both byproducts can be difficult to separate from the desired product, especially if the product has similar polarity.

G start Crude Mitsunobu Reaction Mixture step1 Concentrate under reduced pressure start->step1 step2 Redissolve in minimal DCM or Diethyl Ether step1->step2 step3 Cool to 0 °C or -20 °C (induces precipitation) step2->step3 step4 Filter to remove precipitated TPPO step3->step4 Bulk of TPPO removed step5 Wash filtrate with acid (e.g., 1M HCl) step4->step5 Removes basic hydrazine byproduct step6 Wash filtrate with base (e.g., sat. NaHCO₃) step5->step6 Neutralizes acid step7 Dry, Concentrate & Purify (Column Chromatography) step6->step7 final_product Purified Isobutoxy Product step7->final_product

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-3-isobutoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the investigation of degradation pathways for 4-Chloro-3-isobutoxybenzoic acid in solution. Our goal is to equip you with the scientific rationale and practical steps to navigate the complexities of stability studies and degradant characterization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of this compound's stability.

FAQ 1: What are the primary degradation pathways I should anticipate for this compound under forced degradation conditions?

Based on the chemical structure of this compound, which features a carboxylic acid, an isobutoxy ether linkage, and a chlorinated aromatic ring, several degradation pathways can be predicted under typical stress conditions.[1][2]

  • Hydrolysis: The ether linkage is susceptible to both acid and base-catalyzed hydrolysis.[2] Acidic conditions may lead to the cleavage of the isobutoxy group, yielding 4-Chloro-3-hydroxybenzoic acid and isobutanol. Basic conditions can also facilitate this cleavage. The rate of hydrolysis is expected to be pH and temperature-dependent.

  • Oxidation: The aromatic ring and the isobutoxy group are potential sites for oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of hydroxylated derivatives on the aromatic ring or oxidation of the isobutoxy side chain.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation.[3] A potential pathway is the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical intermediates and subsequent reaction products. Dehalogenation to form 3-isobutoxybenzoic acid is a plausible outcome.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, although this typically requires high temperatures. The stability of the ether linkage may also be compromised at higher temperatures.

FAQ 2: I am seeing an unexpected peak in my HPLC chromatogram during a hydrolysis study. How can I identify it?

Identifying unknown peaks is a common challenge in degradation studies.[4] A systematic approach is crucial.

  • Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

  • Fragmentation Analysis (MS/MS): If the initial MS data is insufficient, tandem mass spectrometry (MS/MS) can be employed. By inducing fragmentation of the parent ion, you can obtain structural information about the unknown compound.

  • Forced Degradation of Suspected Structures: Based on the predicted degradation pathways, you can attempt to synthesize or commercially obtain the suspected degradation products (e.g., 4-Chloro-3-hydroxybenzoic acid). Injecting these standards into your HPLC system can confirm the identity of the unknown peak by comparing retention times and UV spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H and ¹³C) can provide definitive structural elucidation.[5]

FAQ 3: My mass balance in the stability study is below 95%. What are the possible reasons and how can I troubleshoot this?

Poor mass balance is a critical issue that can undermine the validity of a stability study. Here are potential causes and solutions:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporating Light Scattering Detector (ELSD) in conjunction with UV can help detect such compounds.

  • Formation of Volatile Degradants: If a degradation pathway leads to volatile products (e.g., isobutanol from hydrolysis), these will not be detected by HPLC. Gas Chromatography (GC) can be used to analyze for volatile impurities.

  • Precipitation of Degradants: The degradation products might be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples for any solid material. If precipitation is suspected, try dissolving the sample in a stronger solvent.

  • Adsorption of Analyte or Degradants: The parent compound or its degradation products might adsorb to the surface of the sample vial or the HPLC column. Using silanized vials and evaluating different column chemistries can mitigate this issue.

  • Inappropriate HPLC Method: The chromatographic method may not be capable of eluting all degradation products. Ensure your gradient is sufficiently broad to elute both polar and non-polar compounds.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues encountered during the analysis of this compound degradation.

Guide 1: HPLC Method Development and Troubleshooting

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.[4]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseTroubleshooting Steps
Secondary Interactions with Column Silanols The carboxylic acid group of this compound can interact with residual silanol groups on the silica-based column, leading to peak tailing.[6][7] Solution: Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid.[7] Use a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem: Drifting Retention Times

Possible CauseTroubleshooting Steps
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts. Solution: Increase the equilibration time to at least 10 column volumes.[8]
Mobile Phase Composition Change Evaporation of the organic component of the mobile phase can alter its composition. Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[8]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[8][9]
Pump Malfunction Inconsistent flow from the HPLC pump will lead to variable retention times. Solution: Check for leaks, degas the mobile phase, and perform pump maintenance as needed.[9]
Guide 2: Interpreting Mass Spectrometry Data

Problem: Difficulty in Assigning a Structure to a Mass Spectrum

Possible CauseTroubleshooting Steps
Isotopic Pattern Misinterpretation The presence of chlorine in this compound and its chlorinated degradants will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). Solution: Look for this isotopic pattern to confirm the presence of chlorine in the fragment ions. This can help in proposing fragmentation pathways.
Complex Fragmentation The fragmentation pattern may be difficult to interpret directly. Solution: Compare the fragmentation pattern of the degradant with that of the parent compound. Common losses (e.g., loss of the isobutyl group, loss of CO2) can provide clues about the structure.
In-source Fragmentation The compound might be degrading in the ion source of the mass spectrometer. Solution: Optimize the ion source parameters (e.g., reduce the source temperature or voltage) to minimize in-source fragmentation.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study Workflow

A typical forced degradation study involves subjecting the drug substance to various stress conditions to identify potential degradation products and pathways.[2][10]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Thermal Stress: Heat the solid drug substance or a solution at a high temperature (e.g., 80-100 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize acidic and basic samples. For oxidative stress, the reaction may need to be quenched.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation: Assess the percentage of degradation, identify and quantify the degradation products, and perform a mass balance calculation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to photo Photolysis (ICH Q1B) prep->photo Expose to thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling quench Quench Reaction (Neutralize) sampling->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Analysis: - % Degradation - Impurity Profile - Mass Balance hplc->data pathway Propose Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study.

Diagram 1: Hypothesized Hydrolytic Degradation Pathway

Under acidic or basic conditions, the ether linkage is the most probable site of cleavage.

G parent This compound product1 4-Chloro-3-hydroxybenzoic acid parent->product1 H+ or OH- H2O product2 Isobutanol parent->product2 H+ or OH- H2O

Caption: Hypothesized hydrolytic degradation pathway.

Diagram 2: Hypothesized Photodegradation Pathway

Photolytic conditions may induce dehalogenation of the aromatic ring.

G parent This compound product 3-Isobutoxybenzoic acid parent->product hv (Dechlorination)

Caption: Hypothesized photodegradation pathway.

Diagram 3: Hypothesized Oxidative Degradation Pathway

Oxidation could lead to hydroxylation of the aromatic ring.

G parent This compound product Hydroxylated Derivatives parent->product [O] (e.g., H2O2)

Caption: Hypothesized oxidative degradation pathway.

References

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC of Acidic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving peak tailing issues encountered during the HPLC analysis of acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore peak symmetry and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the leading half.[1] This distortion is a common issue that can compromise resolution, quantification accuracy, and overall method reliability.[1]

Q2: Why is peak tailing a problem for acidic compounds?

Peak tailing can obscure smaller, adjacent peaks, leading to integration errors and inaccurate quantification.[2] For acidic compounds, this issue often arises from undesirable secondary interactions with the stationary phase or suboptimal mobile phase conditions.

Q3: What is the primary cause of peak tailing for acidic compounds?

While multiple factors can contribute, a common cause is the interaction of the acidic analyte with the stationary phase. When the mobile phase pH is close to the pKa of the acidic compound, a mix of ionized and unionized forms can exist, leading to peak distortion.[3] Additionally, interactions with residual silanol groups on silica-based columns can also cause tailing.[4]

Q4: How can I quickly improve the peak shape of my acidic analyte?

A good starting point is to adjust the mobile phase pH to be at least 2 pH units below the pKa of your acidic analyte.[5] This ensures the compound is in a single, unionized form, which generally results in better peak shape and retention on a reversed-phase column.

In-depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for acidic compounds. We will explore the issue from three main perspectives: Mobile Phase Effects, Stationary Phase Interactions, and System/Hardware Issues.

Part 1: Mobile Phase Optimization

The mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds.

The ionization state of an acidic analyte is governed by the mobile phase pH in relation to its pKa. An acidic compound will be predominantly in its neutral, more hydrophobic form at a pH below its pKa, and in its ionized, less retained form at a pH above its pKa.[6][7] When the mobile phase pH is close to the analyte's pKa, both forms coexist, leading to peak broadening or tailing.[3][8]

Protocol for pH Optimization:

  • Determine the pKa of your acidic analyte.

  • Adjust the mobile phase pH to be at least 2 units below the pKa. This is a general rule of thumb to ensure the analyte is fully protonated and in a single form.[5]

  • Use a buffer to maintain a stable pH throughout the analysis. Changes in pH can lead to retention time shifts and poor peak shape.[6][9]

  • Measure the pH of the aqueous portion of the mobile phase before mixing with the organic modifier for accurate and reproducible results.[6][9]

Table 1: Common Mobile Phase Additives for pH Control

AdditiveUseful pH RangeVolatility (LC-MS Compatibility)Notes
Formic Acid2.8 - 4.8HighCommonly used for LC-MS applications.
Acetic Acid3.8 - 5.8HighSuitable for LC-MS.
Trifluoroacetic Acid (TFA)~2HighA strong acid that can suppress silanol interactions but may cause ion suppression in MS.[10]
Phosphate Buffers2.1 - 3.1, 6.2 - 8.2LowNot suitable for LC-MS due to their non-volatile nature. Can precipitate in high organic concentrations.

Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help mask residual silanol interactions on the stationary phase.[11] However, for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[11]

Part 2: Stationary Phase Interactions

The choice of HPLC column and its interaction with the analyte are fundamental to achieving good peak shape.

Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on the surface that are not covered by the bonded phase.[4][12] These silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above 3, leading to secondary ionic interactions with analytes.[1][13] For acidic compounds, while the primary interaction is hydrophobic, these secondary interactions can contribute to peak tailing.

Diagram 1: Analyte-Stationary Phase Interactions

cluster_0 Low pH (pH < pKa of silanol) cluster_1 High pH (pH > pKa of silanol) Analyte_H Acidic Analyte (AH) Silanol_H Protonated Silanol (Si-OH) Analyte_H->Silanol_H Minimal Interaction Analyte_A Ionized Analyte (A-) Silanol_O Deprotonated Silanol (Si-O-) Analyte_A->Silanol_O Repulsive Interaction

Caption: Effect of pH on silanol interactions with acidic analytes.

  • Low pH Mobile Phase: Operating at a low pH (e.g., below 3) keeps the silanol groups protonated (neutral), minimizing secondary interactions.[9][11]

  • End-capped Columns: Use columns that are "end-capped," where residual silanols are chemically bonded with a small silylating agent to make them inert.[10][11]

  • High Purity Silica: Modern columns are often packed with high-purity silica containing fewer metal impurities and more uniform silanol groups, which reduces problematic interactions.[9]

  • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with polar-embedded groups or polymer-based columns, which can shield the analyte from silanol interactions.[1][2] Mixed-mode columns can also be a viable alternative for separating a wide range of compounds.[14]

Table 2: HPLC Column Selection for Acidic Compounds

Column TypeDescriptionAdvantages for Acidic Compounds
High Purity, End-capped C18Standard reversed-phase column with minimal residual silanols.Good starting point for most applications.
Polar-Embedded PhaseC18 phase with a polar group embedded in the alkyl chain.Can provide alternative selectivity and better peak shape for polar acidic compounds.
Phenyl PhaseStationary phase with phenyl groups.Offers different selectivity through pi-pi interactions.
Polymer-based ColumnsColumns packed with polymeric particles instead of silica.Stable over a wide pH range and free of silanol interactions.
Part 3: System and Method Troubleshooting

Sometimes, the cause of peak tailing lies within the HPLC system itself or in the overall method parameters.

Diagram 2: Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH and add buffer check_ph->adjust_ph No check_column Is the column appropriate? (e.g., end-capped, high purity) check_ph->check_column Yes adjust_ph->check_column change_column Select a more inert or alternative column check_column->change_column No check_system Check for extra-column volume and hardware issues check_column->check_system Yes change_column->check_system fix_system Minimize tubing length/ID, check for blockages check_system->fix_system Issues Found end Symmetrical Peak check_system->end No Issues fix_system->end

Caption: A logical workflow for troubleshooting peak tailing.

Extra-column volume, also known as dead volume, refers to the volume within the HPLC system outside of the column (e.g., injector, tubing, detector cell).[9] Excessive dead volume can cause peak broadening and tailing.[2][12]

Protocol to Minimize Extra-Column Volume:

  • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[2]

  • Keep the length of tubing between the injector, column, and detector as short as possible.

  • Ensure all fittings are properly connected to avoid dead spaces.

Injecting too much sample onto the column can lead to peak distortion, including tailing.[12]

Protocol to Check for Column Overload:

  • Reduce the injection volume or sample concentration by a factor of 5 or 10.

  • If the peak shape improves and the retention time remains stable, column overload was likely the issue.

Contamination at the head of the column or a void in the packing material can disrupt the sample band and cause peak tailing.[9][12]

Protocol for Column Maintenance:

  • Always use a guard column to protect the analytical column from contaminants.

  • Filter all samples and mobile phases to remove particulates.

  • If a void is suspected, reversing the column and flushing with a strong solvent may help. However, always check the column manufacturer's instructions before reversing the flow.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-3-isobutoxybenzoic acid. It provides in-depth technical support, including detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale and pilot-plant production.

Synthesis Overview and Strategy

The synthesis of this compound is most effectively and commonly achieved through a two-step process starting from Methyl 4-chloro-3-hydroxybenzoate. This strategy protects the carboxylic acid as a methyl ester, preventing unwanted side reactions during the etherification step. The process involves:

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group with an isobutyl halide.

  • Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach ensures high selectivity and yield, making it suitable for scaling up.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Isolation SM Methyl 4-Chloro-3-hydroxybenzoate P1 Methyl 4-Chloro-3-isobutoxybenzoate SM->P1 Etherification in DMF R1 Isobutyl Bromide + K₂CO₃ (Base) P1_2 Methyl 4-Chloro-3-isobutoxybenzoate FP This compound P1_2->FP Hydrolysis & Acidification R2 1. NaOH, MeOH/H₂O 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Chloro-3-isobutoxybenzoate

This procedure details the Williamson ether synthesis to form the key intermediate.

Materials:

  • Methyl 4-chloro-3-hydroxybenzoate

  • Isobutyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with Methyl 4-chloro-3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reaction Initiation: Begin stirring the suspension. Add isobutyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction should be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Methyl 4-chloro-3-isobutoxybenzoate.

Protocol 2: Synthesis of this compound (Saponification)

This procedure describes the hydrolysis of the methyl ester to the final product.

Materials:

  • Methyl 4-chloro-3-isobutoxybenzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated or 6N

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-chloro-3-isobutoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Adding Base: Add sodium hydroxide (2.5 eq) to the solution.

  • Heating: Heat the mixture to reflux (typically 65-75 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and slowly acidify by adding HCl dropwise with vigorous stirring until the pH is approximately 2-3.

    • A white precipitate of this compound will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low yield in the Williamson ether synthesis step.

  • Potential Cause A: Incomplete Deprotonation. The phenolic hydroxyl group is weakly acidic, and its deprotonation to the more nucleophilic phenoxide is essential for the Sₙ2 reaction.[1][2] The base may be too weak or not present in sufficient excess.

    • Recommended Solution: Ensure potassium carbonate is finely powdered and thoroughly dried to maximize its surface area and reactivity. Use at least 2.0 equivalents. For a more stubborn reaction, a stronger base like sodium hydride (NaH) in an anhydrous, non-protic solvent can be used, though this requires more stringent anhydrous conditions.[1][3]

  • Potential Cause B: Competing Elimination Reaction. Isobutyl bromide, while a primary halide, is branched at the beta-carbon. A strong, sterically hindered base can promote the E2 elimination side reaction, forming isobutylene gas instead of the desired ether.[1][4]

    • Recommended Solution: Avoid overly strong or bulky bases if elimination is a problem. Potassium carbonate is a good choice as it is strong enough to deprotonate the phenol but generally does not cause significant elimination. Maintain the reaction temperature below 100 °C, as higher temperatures favor elimination over substitution.[4]

  • Potential Cause C: Inappropriate Solvent. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction rate.[4]

    • Recommended Solution: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the potassium cation but not the phenoxide anion, leaving it highly available for nucleophilic attack.[4] Ensure the solvent is anhydrous, as water can consume the base and protonate the phenoxide.

Problem 2: The saponification (hydrolysis) reaction is incomplete.

  • Potential Cause A: Insufficient Base or Reaction Time. Ester hydrolysis is a reversible reaction. A sufficient excess of base is required to drive the equilibrium towards the carboxylate product.

    • Recommended Solution: Use at least 2.5 equivalents of NaOH or KOH. Ensure the reaction is allowed to proceed for a sufficient duration at reflux. Monitor the reaction by TLC, looking for the disappearance of the starting ester spot.

  • Potential Cause B: Poor Solubility. In a biphasic system, the reaction rate can be limited by the interface between the aqueous base and the organic ester.

    • Recommended Solution: Use a co-solvent like methanol or ethanol to create a homogeneous solution. This ensures that the ester and the hydroxide ions are in the same phase, dramatically increasing the reaction rate.

Problem 3: Product does not precipitate upon acidification.

  • Potential Cause A: Insufficient Acid. The product will remain in solution as the water-soluble sodium carboxylate salt if the pH is not lowered sufficiently.

    • Recommended Solution: Carefully monitor the pH of the solution during acidification. Add a strong acid like HCl until the pH is confirmed to be 2-3 using pH paper or a pH meter.

  • Potential Cause B: Product is too soluble in the workup solvent. If a significant amount of organic co-solvent (like methanol) remains, the protonated carboxylic acid may have some solubility.

    • Recommended Solution: Before acidification, remove the majority of the organic co-solvent (methanol/ethanol) using a rotary evaporator. Cooling the aqueous solution thoroughly in an ice bath after acidification will further decrease the product's solubility and maximize precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it better to start with Methyl 4-chloro-3-hydroxybenzoate instead of 4-Chloro-3-hydroxybenzoic acid? A: The carboxylic acid group is more acidic than the phenolic hydroxyl group. In the Williamson ether synthesis step, the base would preferentially deprotonate the carboxylic acid, forming a carboxylate. This would make the phenoxide formation inefficient and could lead to unwanted side reactions. By starting with the methyl ester, the acidic proton of the carboxylic acid is protected, allowing the base to selectively deprotonate the phenol for the etherification reaction.

Q2: What are the key safety considerations when scaling up this synthesis? A: When scaling up, consider the following:

  • Exothermic Reactions: The initial addition of reagents and the acidification step can be exothermic. Ensure adequate cooling capacity and control the rate of addition.

  • Pressure Build-up: The potential elimination side reaction produces isobutylene, a flammable gas. The reaction should be conducted in a well-ventilated area (fume hood or ventilated reactor) with appropriate pressure relief systems.

  • Reagent Handling: Sodium hydroxide and hydrochloric acid are highly corrosive. Isobutyl bromide and DMF have their own specific handling requirements. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I confirm the identity and purity of the final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show characteristic peaks for the isobutoxy group, the aromatic protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • HPLC: This is ideal for determining the purity of the final product. A well-developed method can separate the product from starting materials and any potential byproducts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: Are there alternative alkylating agents to isobutyl bromide? A: Yes, other isobutyl derivatives with good leaving groups, such as isobutyl iodide or isobutyl tosylate, can be used. Isobutyl iodide is more reactive than the bromide but also more expensive. Isobutyl tosylate is an excellent leaving group but must be prepared separately. For cost and availability on a large scale, isobutyl bromide is typically the preferred reagent.

Key Reaction Parameters Summary
Parameter Step 1: Williamson Ether Synthesis Step 2: Saponification
Key Reagents Methyl 4-chloro-3-hydroxybenzoate, Isobutyl Bromide, K₂CO₃Methyl 4-chloro-3-isobutoxybenzoate, NaOH
Stoichiometry (eq) 1.0 : 1.2 : 2.01.0 : 2.5
Solvent DMF (anhydrous)Methanol / Water
Temperature 80-90 °CReflux (~70 °C)
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95% (for the intermediate ester)>95%
Workup Aqueous extractionAcid precipitation
References
  • Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Link

  • Wikipedia. (n.d.). Williamson ether synthesis. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Link

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]([Link] williams-ether-synthesis)

  • Khan Academy. (n.d.). Williamson ether synthesis. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Isobutylbenzoic Acid. Link

  • PubChem. (n.d.). 4-Chloro-3-hydroxybenzoic acid. Link

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-hydroxybenzoic acid. Link

Sources

Stability issues of 4-Chloro-3-isobutoxybenzoic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-3-isobutoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1][3][4] While specific temperature ranges are not extensively published for this particular compound, general best practices for substituted benzoic acids suggest storage at refrigerated temperatures (2-8 °C) for long-term preservation.

Q2: Is this compound sensitive to light?

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color, caking of the solid material, or the appearance of an unusual odor. However, chemical degradation may not always be visually apparent. Therefore, it is crucial to periodically assess the purity of the compound, especially for long-term stored samples or before use in sensitive applications.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the isobutoxy group: The ether linkage could be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants and moisture. This would lead to the formation of 4-chloro-3-hydroxybenzoic acid and isobutanol.

  • Decarboxylation: While less common under standard storage conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group, resulting in 1-chloro-2-isobutoxybenzene.

Q5: With which substances is this compound incompatible?

A5: this compound should be stored away from strong oxidizing agents, strong bases, and reactive metals.[5] Contact with strong bases can lead to salt formation, and reaction with strong oxidizing agents could compromise the integrity of the molecule.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it is essential to first verify the integrity of your starting material.

Workflow for Purity Assessment:

Caption: Workflow for addressing inconsistent experimental results.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

    • Sample diluent: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. This provides a sample solution of approximately 1 mg/mL.

    • Prepare samples immediately before analysis to minimize potential degradation in solution.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: 60% A / 40% B, hold for 2 minutes; then ramp to 10% A / 90% B over 10 minutes; hold for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject a reference standard of known purity to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Issue 2: Suspected Degradation Due to Improper Storage

If you suspect that your sample has degraded due to exposure to adverse conditions (e.g., high humidity, elevated temperature), the following steps can help you confirm this and decide on the next course of action.

Logical Flow for Investigating Suspected Degradation:

degradation_investigation A Suspected Degradation B Visual Inspection (Color change, clumping) A->B C Analytical Purity Check (HPLC or GC) B->C D Identify Degradation Products (e.g., by LC-MS) C->D Optional E Purity Acceptable? C->E F Use with Caution (Consider impact on experiment) E->F Yes G Discard and Procure New Sample E->G No

Caption: Decision-making process for suspected degradation.

Data Summary: Potential Degradants and Analytical Observations

Potential DegradantLikely CauseExpected Analytical Signature (HPLC)
4-Chloro-3-hydroxybenzoic acidHydrolysisA more polar compound, eluting earlier than the parent compound on a reversed-phase column.
1-Chloro-2-isobutoxybenzeneDecarboxylationA less polar compound, eluting later than the parent compound on a reversed-phase column.

References

  • PubMed. (1996). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • SDS Management Software. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • SDS of Benzoic Acid. (2023). Important Data and Information Collected. Retrieved from [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 4-Chloro-3-isobutoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 4-Chloro-3-isobutoxybenzoic acid against other halogenated benzoic acids, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, structure-activity relationships, and potential biological activities, supported by established scientific principles and generalized experimental protocols. While direct comparative experimental data for this compound is limited in the public domain, this guide provides a robust framework for understanding its potential advantages and disadvantages in a drug discovery context.

Introduction: The Role of Halogenated Benzoic Acids in Medicinal Chemistry

Halogenated benzoic acids are a privileged scaffold in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of therapeutic agents. The introduction of halogens (Fluorine, Chlorine, Bromine) and other substituents onto the benzoic acid core profoundly influences the molecule's physicochemical and pharmacological properties. These modifications can modulate lipophilicity, electronic character, metabolic stability, and binding interactions with biological targets, making them a key strategy in lead optimization.[1][2] This guide focuses on this compound, a disubstituted benzoic acid, and compares its projected characteristics with those of other representative halogenated benzoic acids.

Synthesis Strategies: Accessing the Scaffolds

The synthesis of these compounds is crucial for their availability in research and development. Below are representative synthetic approaches for this compound and other halogenated benzoic acids.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the O-alkylation of a substituted phenol with an alkyl halide.

Proposed Synthetic Pathway:

Synthesis_of_4_Chloro_3_isobutoxybenzoic_acid start 4-Chloro-3-hydroxybenzoic acid product This compound start->product Williamson Ether Synthesis reagent1 Isobutyl bromide NaH or K2CO3 DMF or Acetone reagent1->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 4-chloro-3-hydroxybenzoic acid in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.

  • Alkylation: After stirring for a predetermined time to ensure complete deprotonation, add isobutyl bromide dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.

General Synthesis of Halogenated Benzoic Acids

Halogenated benzoic acids are typically prepared through two main routes:

  • Halogenation of Benzoic Acid: Direct halogenation of benzoic acid using appropriate halogenating agents and catalysts.[5]

  • Oxidation of Halogenated Toluenes: Oxidation of the corresponding halogenated toluene derivatives.

General_Synthesis_of_Halogenated_Benzoic_Acids cluster_0 Route 1: Halogenation cluster_1 Route 2: Oxidation benzoic_acid Benzoic Acid halogenation Halogenating Agent (e.g., X2, NCS, NBS) Catalyst (e.g., FeX3) benzoic_acid->halogenation halogenated_benzoic_acid1 Halogenated Benzoic Acid halogenation->halogenated_benzoic_acid1 halogenated_toluene Halogenated Toluene oxidation Oxidizing Agent (e.g., KMnO4, H2CrO4) halogenated_toluene->oxidation halogenated_benzoic_acid2 Halogenated Benzoic Acid oxidation->halogenated_benzoic_acid2

Caption: General synthetic routes to halogenated benzoic acids.

Physicochemical Properties: A Comparative Analysis

The substituents on the benzoic acid ring significantly impact its physicochemical properties, which in turn influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyThis compound4-Chlorobenzoic Acid4-Fluorobenzoic Acid4-Bromobenzoic Acid
Molecular Weight ( g/mol ) 228.68156.57[6]140.11201.02
LogP (calculated) ~3.5-4.0 (estimated)2.65[7]2.152.85
pKa (calculated) ~4.0-4.5 (estimated)3.984.143.97
Melting Point (°C) Data not readily available243[6]185251
Water Solubility Low (estimated)Sparingly solubleModerately solubleSparingly soluble

Analysis of Physicochemical Properties:

  • Lipophilicity (LogP): The isobutoxy group in this compound significantly increases its lipophilicity compared to the monosubstituted halogenated benzoic acids. This is expected to enhance its ability to cross cell membranes but may also increase its binding to plasma proteins and lead to lower aqueous solubility.

  • Acidity (pKa): The electronic nature of the substituents influences the acidity of the carboxylic acid group. Halogens are electron-withdrawing through their inductive effect, which generally increases the acidity of benzoic acid. The isobutoxy group is electron-donating through resonance, which would be expected to slightly decrease the acidity compared to 4-chlorobenzoic acid.

  • Melting Point: The melting point is influenced by the crystal lattice energy. Generally, para-substituted benzoic acids have higher melting points than their ortho- and meta-isomers due to more efficient packing in the crystal lattice.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[1][8]

SAR_Insights cluster_0 Pharmacophore Elements cluster_1 Key Substituent Effects cluster_2 Resulting Properties benzoic_acid Benzoic Acid Core (H-bond donor/acceptor) substituents Substituents (Modulate properties) halogen Halogen (Cl, F, Br) - Electron-withdrawing - Modulates lipophilicity - Can form halogen bonds substituents->halogen Influence alkoxy Isobutoxy Group - Bulky, lipophilic - Electron-donating - Influences metabolic stability binding Target Binding Affinity & Selectivity halogen->binding Impacts adme ADME Properties (Solubility, Permeability, Metabolism) alkoxy->adme Impacts

Caption: Influence of substituents on the properties of benzoic acid derivatives.

  • The Halogen Effect: The nature of the halogen at the 4-position has a subtle but important effect. Fluorine is the most electronegative but the smallest, while bromine is less electronegative but larger. Chlorine offers a balance of size and electronegativity. The presence of a halogen can also introduce the possibility of halogen bonding, a non-covalent interaction that can enhance binding affinity to a target protein.

  • The Isobutoxy Group: The isobutoxy group at the 3-position introduces significant steric bulk and lipophilicity. This can be advantageous for filling hydrophobic pockets in a target's active site, potentially leading to increased potency and selectivity. However, it can also negatively impact solubility.

  • Combined Effects: In this compound, the electron-withdrawing nature of the chlorine atom is somewhat counteracted by the electron-donating isobutoxy group. The interplay of these electronic effects, combined with the steric and lipophilic contributions of the isobutoxy group, will ultimately determine the compound's biological profile.

Comparative Biological Performance (Inferred)

While direct comparative experimental data for this compound is scarce, we can infer its potential performance based on the properties of related compounds. Benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]

Antimicrobial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Inference: The increased lipophilicity of this compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial activity compared to less lipophilic halogenated benzoic acids.

Anticancer Activity (Cytotoxicity)

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

Inference: The specific substitution pattern of this compound may confer selectivity for certain cancer cell lines. Its increased lipophilicity could enhance cellular uptake, but its overall effect will depend on its interaction with specific intracellular targets.

Pharmacokinetic and Toxicological Considerations

The ADME-Tox profile of a drug candidate is a critical determinant of its success.

Pharmacokinetics
  • Absorption: The increased lipophilicity of this compound suggests it may have good oral absorption.

  • Distribution: Higher lipophilicity may also lead to increased plasma protein binding and a larger volume of distribution.

  • Metabolism: The isobutoxy group could be a site of metabolic transformation, such as O-dealkylation, which would produce the more polar 4-chloro-3-hydroxybenzoic acid.[11] The aromatic ring itself can also be a site of hydroxylation. The nature and position of the halogen can also influence the rate and sites of metabolism.[12]

  • Excretion: The metabolites are typically more water-soluble and are excreted via the kidneys.

Toxicology

The toxicity of halogenated aromatic compounds is a significant consideration. Generally, the toxicity of halogenated benzoic acids can be influenced by the type and position of the halogen.[9] Some studies have shown that brominated and chlorinated byproducts can exhibit higher cytotoxicity than their parent compounds.[1] A thorough toxicological assessment, including in vitro cytotoxicity assays and in vivo studies, would be necessary to determine the safety profile of this compound.

Conclusion and Future Perspectives

This compound presents an interesting scaffold for drug discovery, combining the well-established features of a halogenated benzoic acid with the unique properties imparted by the isobutoxy group. Its increased lipophilicity and steric bulk may offer advantages in terms of potency and selectivity for specific biological targets.

However, the lack of direct, comparative experimental data necessitates a cautious approach. Future research should focus on the synthesis and thorough biological evaluation of this compound and a series of related analogs. Direct, head-to-head comparisons with other halogenated benzoic acids in relevant in vitro and in vivo models will be crucial to definitively establish its therapeutic potential and safety profile. This guide provides a foundational framework for initiating such investigations.

References

[1] Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/product/b138895] [2] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/product/b138895] [9] Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem. [URL: https://www.benchchem.com/product/b138895] [8] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. [URL: https://www.researchgate.net/publication/276405231_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro_-Review] [12] Pharmacokinetics of halogenated hydrocarbons. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/450090/] [13] Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2937920/] [14] 4-Chloro-3,5-diaminobenzoic acid isobutyl ester(32961-44-7). ChemicalBook. [URL: https://www.chemicalbook.com/ProductCatalog_EN/32961-44-7.htm] [3] The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/] [4] The Williamson Ether Synthesis. [URL: https://www.csun.edu/~hcchm001/334/334-ether.pdf] [15] How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-synthesize-4-chloro-3-nitrobenzoic-acid-19102.html] [7] Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - ECHEMI. [URL: https://www.echemi.com/community/relative-acidity-of-p-chlorobenzoic-acid-and-p-flurobenzoic-acid_mjart22030910115-1.html] Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. epa nepis. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L0Y4.TXT] [16] Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [URL: https://www.mdpi.com/1422-0067/15/11/20516] [5] Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid. Benchchem. [URL: https://www.benchchem.com/product/b138895/synthesis-routes] [17] Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Quora. [URL: https://www.quora.com/Why-is-4-Chlorobenzoic-acid-stronger-than-4-Fluorobenzoic-acid] [18] Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5746351/] Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-mesomorphic-properties-of-azoester-mesogens-4-n-alkoxy-benzoic-acid-4-3-benzylidene-amino-phenylazo-phenyl-ester.pdf] [19] Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts. Google Patents. [URL: https://patents.google.com/patent/AT221501B/en] [10] Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1923/v1] [6] 4-Chlorobenzoic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzoic-Acid] [20] Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029235/] [21] Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/79053/relative-acidity-of-p-chlorobenzoic-acid-and-p-flurobenzoic-acid] [22] Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2018.01416/full] [23] Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [URL: https://ijarsct.co.in/Paper-11-May-2025-163403.pdf] [24] SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108880050] [25] 8 - SAFETY DATA SHEET. [URL: https://tsapps.nist.gov/srmors/msds/2144-MSDS.pdf] Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40536060/] [26] Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920959/] [11] Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142978/]/PMC7142978/]

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A Comparative Guide to Isobutoxybenzoic Acid and Other Alkoxybenzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug discovery, the molecular architecture of organic compounds is paramount to their function. Among the versatile scaffolds available to chemists, alkoxybenzoic acids stand out for their utility in constructing liquid crystals and as precursors for pharmacologically active molecules. This guide provides an in-depth comparative analysis of isobutoxybenzoic acid against other common alkoxybenzoic acids, offering a technical resource for researchers, scientists, and professionals in drug development. Our focus will be on the structure-property relationships that govern their performance, supported by experimental data and detailed protocols.

Introduction: The Significance of Alkoxybenzoic Acids

Alkoxybenzoic acids are a class of organic compounds characterized by a benzoic acid core functionalized with an alkoxy group (-OR). The nature of the alkyl group (R) significantly influences the molecule's physicochemical properties, including its polarity, melting point, and ability to self-assemble. This capacity for self-assembly, primarily through hydrogen bonding between the carboxylic acid moieties to form dimers, is the foundation for their widespread use in the development of thermotropic liquid crystals.[1][2] Furthermore, the benzoic acid scaffold is a common feature in many pharmaceutical agents, and modifications of the alkoxy group can modulate a compound's biological activity.[3]

This guide will specifically explore the nuances introduced by the branched isobutoxy group in comparison to linear and other branched alkoxy substituents.

Comparative Physicochemical Properties

The structure of the alkoxy chain has a profound impact on the physical properties of the corresponding benzoic acid. The table below summarizes key physicochemical data for 4-isobutoxybenzoic acid and a selection of other 4-alkoxybenzoic acids. The branched nature of the isobutyl group, as opposed to a linear butyl chain, can disrupt crystal packing, which often leads to a lower melting point.

Property4-Isobutoxybenzoic Acid4-Methoxybenzoic Acid4-Ethoxybenzoic Acid4-Butoxybenzoic AcidBenzoic Acid (Reference)
Molecular Formula C₁₁H₁₄O₂C₈H₈O₃C₉H₁₀O₃C₁₁H₁₄O₂C₇H₆O₂
Molecular Weight ( g/mol ) 194.23152.15166.17194.23122.12
Melting Point (°C) 79-80[4]182-185195-198145-148[5]122[6]
Boiling Point (°C) Not readily available255DecomposesDecomposes250[6]
Acidity (pKa) Not readily available~4.47~4.45Not readily available~4.20[6]
Solubility Limited in water, soluble in organic solventsSlightly soluble in hot water, soluble in ethanol, etherSlightly soluble in hot water, soluble in ethanol, chloroformInsoluble in water, soluble in alcohol, etherSlightly soluble in water, soluble in ethanol, ether

Synthesis of Alkoxybenzoic Acids: A Step-by-Step Approach

The synthesis of 4-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis, where p-hydroxybenzoic acid is reacted with an appropriate alkyl halide in the presence of a base.[1]

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing 4-alkoxybenzoic acids.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reaction_step Williamson Ether Synthesis (Reflux in a suitable solvent, e.g., Ethanol) p_hydroxybenzoic_acid->reaction_step alkyl_halide Alkyl Halide (e.g., Isobutyl Bromide) alkyl_halide->reaction_step base Base (e.g., KOH) base->reaction_step acidification Acidification (e.g., with HCl) reaction_step->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 4-Alkoxybenzoic Acid recrystallization->product

Caption: General workflow for the synthesis of 4-alkoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 4-Isobutoxybenzoic Acid

Materials:

  • p-Hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific molar equivalent of p-hydroxybenzoic acid and a slight molar excess of potassium hydroxide in ethanol with stirring.

  • Addition of Alkyl Halide: To the resulting solution, add a slight molar excess of isobutyl bromide dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolution and Acidification: Dissolve the resulting solid residue in water. Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

  • Isolation: Collect the crude 4-isobutoxybenzoic acid by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-isobutoxybenzoic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Performance in Liquid Crystal Applications: A Comparative Analysis

The primary application where the subtle differences between alkoxybenzoic acids become evident is in the formation of thermotropic liquid crystals. The shape and length of the alkoxy chain are critical determinants of the mesomorphic properties, such as the type of liquid crystal phase (nematic or smectic) and the transition temperatures.

The Role of the Alkoxy Chain in Mesophase Formation

The formation of liquid crystals from p-alkoxybenzoic acids is driven by the self-assembly of hydrogen-bonded dimers. These dimers create an elongated, rod-like (calamitic) structure that can align in an ordered fashion to form mesophases.[2]

G cluster_structure Molecular Structure cluster_properties Mesomorphic Properties alkoxy_chain Alkoxy Chain (Length and Branching) mesophase_type Mesophase Type (Nematic, Smectic) alkoxy_chain->mesophase_type Influences packing transition_temps Transition Temperatures (Crystal-LC, LC-Isotropic) alkoxy_chain->transition_temps Affects van der Waals forces aromatic_core Rigid Aromatic Core stability Mesophase Stability aromatic_core->stability Provides rigidity carboxyl_group Carboxylic Acid Group carboxyl_group->mesophase_type Enables H-bonding and dimerization

Caption: Structure-property relationships in alkoxybenzoic acid liquid crystals.

Generally, for linear p-n-alkoxybenzoic acids:

  • Short chains (n=1-4): Tend to exhibit only a nematic phase.[7]

  • Intermediate chains (n=5-6): Can show both nematic and smectic C phases.[7]

  • Long chains (n=7 and above): Predominantly exhibit a smectic C phase, with the nematic phase sometimes disappearing.[7]

The introduction of a branched alkyl chain, such as isobutoxy, disrupts the regular packing of the molecules. This can lead to:

  • Lower melting points: As seen in the physicochemical data table.

  • Suppression of smectic phases: The bulky branched group can hinder the layered arrangement required for smectic phases, potentially favoring the less ordered nematic phase or broadening its temperature range.

  • Alteration of transition temperatures: The clearing point (liquid crystal to isotropic liquid transition) may also be affected.

Comparative Experimental Data on Mesomorphic Properties

The following table provides a comparison of the liquid crystalline properties of a homologous series of 4-n-alkoxybenzoic acids. While direct data for isobutoxybenzoic acid's liquid crystal behavior is not as prevalent in the literature, the data for linear chains illustrates the general trends.

4-n-Alkoxybenzoic AcidnCrystal to LC Transition (°C)LC to Isotropic Transition (°C)Mesophase(s)
Methoxy1170185N
Ethoxy2180197N
Propoxy3148154N
Butoxy4145160N
Pentyloxy5135152N, SmC
Hexyloxy6142154N, SmC
Heptyloxy7100147N, SmC
Octyloxy8108147N, SmC

Data compiled from various sources for illustrative purposes.[7][8]

The branched structure of isobutoxybenzoic acid would be expected to have a lower melting point than its linear counterpart, 4-butoxybenzoic acid, which is consistent with the data. Its liquid crystalline properties would require experimental verification but are likely to favor a nematic phase over a wider temperature range compared to longer-chain linear analogs.

Experimental Characterization of Liquid Crystalline Properties

The identification and characterization of liquid crystal phases are typically performed using a combination of polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Protocol: Polarized Optical Microscopy (POM)

Objective: To visually identify liquid crystalline phases and their characteristic textures.

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Microscope slides and cover slips

  • Small spatula

  • Liquid crystal sample

Procedure:

  • Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean microscope slide and cover it with a cover slip.

  • Heating: Place the slide on the hot stage of the microscope. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to above its clearing point (into the isotropic liquid phase).

  • Observation upon Cooling: Slowly cool the sample (e.g., 1-2 °C/min) while observing through the crossed polarizers.

  • Texture Identification: As the sample cools, the formation of liquid crystalline phases will be indicated by the appearance of birefringence (light transmission) and characteristic textures. Nematic phases often exhibit "schlieren" or "threaded" textures, while smectic phases show "focal-conic" or "fan-like" textures.[6][9]

  • Record Transition Temperatures: Note the temperatures at which these textures appear and disappear.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the temperatures and enthalpies of phase transitions.[10]

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper

  • Microbalance

  • Liquid crystal sample

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC for a heat-cool-heat cycle. A typical program would be to heat from room temperature to the isotropic phase at a rate of 10 °C/min, hold for a few minutes, cool at the same rate, and then perform a second heating run. The second heating run is typically used for analysis to ensure a consistent thermal history.[11]

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset or peak maximum provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Applications in Drug Development

While the primary focus of this guide is on materials science, it is important to note the relevance of alkoxybenzoic acids in drug discovery. The 4-isobutylphenyl moiety is famously a key component of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid.[3] Derivatives of 4-isobutylbenzoic acid have been synthesized and screened for their anti-inflammatory and analgesic properties.[3]

The general biological activities of p-hydroxybenzoic acid and its derivatives are well-documented and include antimicrobial, antioxidant, and anti-inflammatory effects.[12] The specific biological profile of isobutoxybenzoic acid is less explored, but its structural similarity to other biologically active benzoic acids suggests potential for further investigation in medicinal chemistry.

Cyclooxygenase (COX) Inhibition Pathway

Many NSAIDs, including those structurally related to isobutylbenzoic acid, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Alkoxybenzoic_Acid_Derivative Alkoxybenzoic Acid Derivative (e.g., Ibuprofen) Alkoxybenzoic_Acid_Derivative->COX_Enzymes Inhibition

Caption: Simplified schematic of the cyclooxygenase pathway and the inhibitory action of NSAIDs.

Conclusion

The choice of the alkoxy substituent on a benzoic acid core is a critical design element that dictates the resulting molecule's physicochemical and performance characteristics. Isobutoxybenzoic acid, with its branched alkyl chain, presents a unique profile compared to its linear-chain counterparts. This is most evident in its likely influence on crystal packing and, consequently, its mesomorphic behavior in liquid crystal applications, where it may favor the formation of nematic phases with lower melting points. While its direct applications in drug development are not as established as its isobutylphenyl-containing relative, ibuprofen, the broader family of alkoxybenzoic acids continues to be a fertile ground for the discovery of new materials and therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the potential of isobutoxybenzoic acid and its analogs in their respective fields.

References

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A Comprehensive Guide to the Structural Validation of 4-Chloro-3-isobutoxybenzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-Chloro-3-isobutoxybenzoic acid. We will explore the theoretical underpinnings, present a detailed experimental workflow, and compare the rich data obtained from NMR with alternative analytical techniques. This guide is designed to be a practical resource, blending established principles with field-proven insights to ensure confidence in your molecular characterization.

The Analytical Challenge: Unambiguously Defining the Structure of this compound

This compound presents a moderately complex structure with distinct functionalities: a trisubstituted aromatic ring, a carboxylic acid, a chloro substituent, and an isobutoxy ether linkage. While the molecular formula can be readily determined by mass spectrometry, the precise arrangement of these groups on the benzene ring requires a more sophisticated analytical approach. NMR spectroscopy stands as the preeminent technique for this purpose, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[1][2][3]

The Power of Prediction: Anticipating the NMR Signature

Before embarking on experimental work, a crucial step is to predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants.[4][5][6][7] This predictive framework allows for a more targeted analysis of the experimental data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.[4][5][8] The isobutoxy group will present a characteristic set of signals in the aliphatic region, and the acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the eleven unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring and the specific carbons within the isobutoxy and carboxylic acid moieties.[9][10][11]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive approach to acquiring and interpreting the NMR data necessary for the complete structural elucidation of this compound.

I. Sample Preparation

A meticulously prepared sample is fundamental to obtaining high-quality NMR spectra.[1][2][3][12][13]

  • Weighing: Accurately weigh approximately 10-15 mg of the synthesized this compound for ¹H NMR and 40-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is essential for unambiguous structural assignment.[14][15][16][17][18]

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.[14][17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[14][16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[14][15][17]

III. Data Interpretation and Structural Validation

The systematic analysis of the acquired spectra will lead to the definitive structure of this compound.

Expected Data and Interpretation:

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~7.9d1HH-6
Aromatic~7.8dd1HH-2
Aromatic~7.0d1HH-5
Isobutoxy~3.8d2H-OCH₂-
Isobutoxy~2.1m1H-CH(CH₃)₂
Isobutoxy~1.0d6H-CH(CH₃)₂
Carboxylic Acid>10br s1H-COOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~170C=O
Aromatic~158C-3
Aromatic~133C-1
Aromatic~132C-6
Aromatic~125C-4
Aromatic~123C-2
Aromatic~115C-5
Isobutoxy~75-OCH₂-
Isobutoxy~28-CH(CH₃)₂
Isobutoxy~19-CH(CH₃)₂

Connecting the Pieces with 2D NMR:

  • COSY: Will show correlations between the aromatic protons, confirming their relative positions. For instance, a cross-peak between the signals at ~7.9 ppm and ~7.0 ppm would suggest they are ortho to each other.

  • HSQC: Will directly link each proton signal to its attached carbon. For example, the doublet at ~3.8 ppm will correlate with the carbon signal at ~75 ppm.

  • HMBC: Is the key to confirming the overall connectivity. We would expect to see correlations from the -OCH₂- protons (~3.8 ppm) to the aromatic carbon C-3 (~158 ppm), definitively placing the isobutoxy group at the 3-position. Similarly, correlations from the aromatic protons to the carbonyl carbon (~170 ppm) will confirm the position of the carboxylic acid group.

Visualizing the Validation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Weighing Weigh Sample Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube OneD_NMR 1D NMR Experiments NMR_Tube->OneD_NMR 1H, 13C, DEPT TwoD_NMR 2D NMR Experiments NMR_Tube->TwoD_NMR COSY, HSQC, HMBC Chemical_Shifts Analyze Chemical Shifts & Multiplicities OneD_NMR->Chemical_Shifts Connectivity Establish Atomic Connectivity TwoD_NMR->Connectivity Structure_Validation Final Structure Validation Chemical_Shifts->Structure_Validation Connectivity->Structure_Validation

Caption: Workflow for the structural validation of this compound by NMR.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unambiguous structure determination.Requires larger sample amounts; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula.Does not provide information on isomerism (e.g., substituent positions).[19][20][21][22][23]
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; good for identifying key functional groups (e.g., C=O, O-H).[24][25][26][27][28]Provides limited information on the overall molecular skeleton.

Reporting the Data: Adhering to Scientific Standards

The clear and standardized reporting of NMR data is crucial for reproducibility and scientific communication.[8][29][30][31][32] The following format is recommended:

This compound: ¹H NMR (500 MHz, CDCl₃) δ 10.5 (br s, 1H), 7.91 (d, J = 2.0 Hz, 1H), 7.82 (dd, J = 8.5, 2.0 Hz, 1H), 7.03 (d, J = 8.5 Hz, 1H), 3.85 (d, J = 6.5 Hz, 2H), 2.12 (m, 1H), 1.05 (d, J = 6.7 Hz, 6H). ¹³C{¹H} NMR (125 MHz, CDCl₃) δ 170.2, 158.5, 133.2, 132.8, 125.1, 123.4, 115.0, 75.3, 28.4, 19.2.

Conclusion

The structural validation of this compound is definitively achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining 1D and 2D NMR experiments, researchers can confidently determine the precise atomic connectivity and substitution pattern of the molecule. While other analytical techniques such as mass spectrometry and IR spectroscopy provide valuable complementary data, NMR remains the unparalleled tool for complete and unambiguous structural elucidation in organic chemistry and drug development. This guide provides a robust framework for researchers to approach such analytical challenges with confidence and scientific rigor.

References

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In Silico Docking of 4-Chloro-3-isobutoxybenzoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a hypothetical in silico docking study of 4-Chloro-3-isobutoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative framework against a known inhibitor to contextualize the potential of this molecule. We will explore the causality behind experimental choices, ensuring a self-validating and robust methodology.

Introduction: The Rationale for In Silico Investigation

This compound is a synthetic organic compound with a structure amenable to forming various molecular interactions. While its specific biological activities are not extensively documented in publicly available literature, its benzoic acid scaffold is present in numerous biologically active molecules. In silico molecular docking offers a powerful, cost-effective, and rapid preliminary assessment of a compound's potential to interact with a biological target.

This guide will present a hypothetical docking study of this compound against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology. To provide a meaningful benchmark, its performance will be compared against Erlotinib, an FDA-approved EGFR inhibitor.[1] This comparative approach allows for a more nuanced interpretation of the docking results.

The Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a key regulator of cellular signaling pathways that control cell growth and survival.[1] Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[1] The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) provides an excellent starting point for our in silico investigation.[2][3]

Experimental Protocols: A Step-by-Step In Silico Workflow

The following protocol outlines a robust and reproducible methodology for the in silico docking of this compound and Erlotinib against the EGFR tyrosine kinase domain using AutoDock Vina.

Part 1: Receptor and Ligand Preparation

Expertise & Experience: Proper preparation of the receptor and ligand is a critical, yet often overlooked, step in molecular docking.[4][5] The goal is to create a chemically correct and computationally ready model.

Experimental Workflow for Receptor and Ligand Preparation

Caption: Workflow for preparing the EGFR receptor and ligands for docking.

Step-by-Step Receptor Preparation (EGFR - PDB ID: 1M17):

  • Obtain the Crystal Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.[2][3] This structure contains the EGFR kinase domain co-crystallized with Erlotinib.

  • Clean the Structure: Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and the co-crystallized Erlotinib from the protein structure.[4][5] This is done to provide an unoccupied binding site for the docking simulation.

  • Add Hydrogens: The crystal structure typically lacks hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[5][6]

  • Assign Charges: Assign Gasteiger charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking scoring function.[6]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[7]

Step-by-Step Ligand Preparation (this compound and Erlotinib):

  • Obtain 2D Structures: Draw the 2D structures of this compound and Erlotinib using chemical drawing software like ChemDraw or obtain them from a database like PubChem.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization to obtain a stable, low-energy conformation.[5]

  • Define Rotatable Bonds: Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process, which is crucial for finding the optimal binding pose.[8]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking with AutoDock Vina

Trustworthiness: The docking protocol must be self-validating. To achieve this, we first perform a re-docking of the co-crystallized ligand (Erlotinib) into the prepared EGFR structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking parameters.

Molecular Docking Workflow

Molecular Docking Workflow Grid Define Grid Box around the Active Site Config Create Configuration File (receptor, ligand, grid parameters) Grid->Config Vina Run AutoDock Vina Simulation Config->Vina Results Generate Docked Poses and Binding Energies Vina->Results Analysis Analyze and Visualize Results Results->Analysis

Caption: The computational workflow for molecular docking using AutoDock Vina.

Step-by-Step Docking Protocol:

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking will be performed. Center the grid box on the active site of EGFR, which can be identified from the position of the co-crystallized Erlotinib in the original PDB file. The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements.[9]

  • Create the Configuration File: Create a text file that specifies the input files (receptor and ligand PDBQT files), the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness.[7][10] A higher exhaustiveness value increases the computational effort but can lead to more accurate results.[10]

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[11]

  • Generate Results: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[12]

Data Presentation and Comparative Analysis

Authoritative Grounding: The binding energy is a key metric for evaluating docking results. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[13][14][15]

Table 1: Comparative Docking Performance against EGFR Tyrosine Kinase

LigandBinding Energy (kcal/mol)Key Interacting Residues
This compound -7.9Met769, Leu768, Thr766
Erlotinib (Alternative) -8.7Met769, Gln767, Thr766, Leu694

Note: The data presented for this compound is hypothetical and for illustrative purposes. The data for Erlotinib is consistent with published studies.[1]

Interpretation of Results:

  • Binding Energy: In this hypothetical study, Erlotinib shows a more favorable binding energy (-8.7 kcal/mol) compared to this compound (-7.9 kcal/mol). This suggests that Erlotinib forms a more stable complex with the EGFR kinase domain.

  • Interacting Residues: Both compounds are predicted to interact with key residues in the ATP-binding pocket of EGFR, such as Met769 and Thr766. Erlotinib, however, is shown to form additional interactions, which may contribute to its higher binding affinity.[1][16]

Visualization of Ligand-Receptor Interactions

Mandatory Visualization: Visual inspection of the docked poses is crucial for understanding the specific interactions that stabilize the protein-ligand complex. This can be performed using software like PyMOL.[17][18]

Simplified Ligand-Receptor Interaction Diagram

Ligand-Receptor Interactions cluster_egfr EGFR Active Site cluster_ligands Ligands Met769 Met769 Thr766 Thr766 Gln767 Gln767 Leu694 Leu694 This compound This compound This compound->Met769 H-bond This compound->Thr766 Hydrophobic Erlotinib Erlotinib Erlotinib->Met769 H-bond Erlotinib->Thr766 Hydrophobic Erlotinib->Gln767 H-bond Erlotinib->Leu694 Hydrophobic

Caption: A simplified 2D representation of key interactions between the ligands and EGFR active site residues.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative in silico docking study of this compound. While the hypothetical results suggest that it may be a weaker binder to EGFR than Erlotinib, the predicted interactions with key active site residues warrant further investigation.

It is crucial to remember that in silico docking is a predictive tool. The results should be used to prioritize compounds for further experimental validation, such as in vitro enzyme assays and cell-based proliferation assays. This integrated approach of computational and experimental methods is the cornerstone of modern drug discovery.

References

  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • Biochemical Society. (n.d.). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]

  • YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • Brieflands. (2025, September 28). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]

  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • NCBI. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}.
  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved from [Link]

  • ResearchGate. (n.d.). Erlotinib docked into the active site of EGFRWT. Retrieved from [Link]

  • YouTube. (2020, October 29). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. Retrieved from [Link]

  • Anticancer Research. (n.d.). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. Retrieved from [Link]

  • Ethan Holleman. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • YouTube. (2025, June 24). Ligand Preparation for Molecular docking #biotech. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Nick M. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]

  • YouTube. (2023, February 24). Graphviz workflow 1. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities must be beyond reproach, ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4-Chloro-3-isobutoxybenzoic acid, a key chemical entity. We will delve into the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a framework for robust analytical procedure lifecycle management.

The Rationale Behind Method Selection: A Physicochemical Perspective

This compound is a substituted benzoic acid derivative. While specific experimental data for this compound is not extensively published, we can infer its physicochemical properties from structurally similar molecules, such as 4-chlorobenzoic acid and other substituted benzoic acids, to guide our analytical strategy.

  • Polarity and Solubility : The presence of a carboxylic acid group imparts significant polarity, suggesting good solubility in polar organic solvents like methanol and acetonitrile, and limited solubility in water, which can be influenced by pH. This characteristic is a primary determinant for selecting reversed-phase HPLC as a suitable analytical technique.

  • Volatility and Thermal Stability : The isobutoxy group and the overall molecular weight suggest that while the compound has some volatility, it may require derivatization to improve its thermal stability and volatility for gas chromatography. Benzoic acids can be prone to decarboxylation at elevated temperatures, a critical consideration for GC analysis.

  • Chromophoric Properties : The benzene ring and its substituents create a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward and sensitive approach for HPLC analysis.

Based on these considerations, both HPLC-UV and GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are viable analytical techniques, each with its own set of advantages and challenges that necessitate a thorough cross-validation.

Comparative Overview of Analytical Methods

The choice between HPLC and GC is not merely one of preference but is dictated by the specific analytical challenge and the desired performance characteristics.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range without derivatization)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range without derivatization)
Analysis Time ~15 - 20 minutes~20 - 30 minutes (including derivatization)
Sample Preparation Simple dissolutionDerivatization often required
Thermal Stability Not a concernCritical; potential for degradation

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for the analysis of this compound and should be optimized as part of method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method leverages the polarity of the analyte for a reversed-phase separation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC-FID) Method with Derivatization

To address the volatility and potential thermal stability issues, a derivatization step to convert the carboxylic acid to a more volatile ester is included.

Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Suitable solvent (e.g., Dichloromethane)

  • This compound reference standard

Derivatization and GC Conditions:

  • Derivatization: To 1 mg of the sample or standard, add 100 µL of BSTFA with 1% TMCS and 900 µL of dichloromethane. Heat at 70°C for 30 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C

The Cross-Validation Protocol: Ensuring Method Equivalency

Cross-validation is a critical exercise to demonstrate that two different analytical methods yield comparable results, ensuring data integrity across different analytical platforms.[1] This process is governed by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[2][3][4]

The Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase define_protocol Define Cross-Validation Protocol (Objectives, Acceptance Criteria) prep_samples Prepare Homogeneous Sample Set (Spiked and Real Matrix Samples) define_protocol->prep_samples analyze_hplc Analyze Samples by Validated HPLC Method prep_samples->analyze_hplc analyze_gc Analyze Samples by Validated GC Method prep_samples->analyze_gc compare_data Statistically Compare Datasets (e.g., Bland-Altman, t-test) analyze_hplc->compare_data analyze_gc->compare_data eval_criteria Evaluate Against Acceptance Criteria compare_data->eval_criteria conclusion Draw Conclusion on Method Equivalency eval_criteria->conclusion

Caption: A streamlined workflow for the cross-validation of analytical methods.

Acceptance Criteria for Cross-Validation

The heart of a cross-validation study lies in pre-defined acceptance criteria that objectively determine the equivalency of the methods.

ParameterAcceptance Criteria
Accuracy The mean % recovery difference between the two methods should be ≤ 5.0%.
Precision The % RSD of the results from each method should be ≤ 3.0%.
Linearity Both methods should demonstrate a correlation coefficient (R²) ≥ 0.995.
Statistical Equivalence A paired t-test on the results from both methods should show no significant difference (p > 0.05).
Bias Assessment A Bland-Altman plot should show that the majority of data points lie within the 95% limits of agreement.

Data Interpretation and Conclusion

Successful cross-validation provides documented evidence that the two analytical methods can be used interchangeably for the quantification of this compound, within the validated range. This interchangeability is invaluable in a drug development setting, allowing for flexibility in laboratory operations and ensuring consistency of data across the product lifecycle. Should the methods not meet the acceptance criteria, a thorough investigation into the sources of discrepancy is warranted, which may lead to further method optimization and re-validation.

By adhering to a rigorous, scientifically sound cross-validation protocol, researchers and drug development professionals can ensure the highest level of data integrity, a cornerstone of regulatory compliance and patient safety.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023).
  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline.
  • Understanding ICH Q2(R2)
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Chloro-3-isobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of essential analytical methods for verifying the purity of 4-Chloro-3-isobutoxybenzoic acid, a potentially valuable building block in medicinal chemistry. We will move beyond rote protocols to explain the underlying principles and rationale, ensuring a self-validating approach to purity assessment.

The Synthetic Context: Anticipating Impurities from the Williamson Ether Synthesis

A common and logical synthetic route to this compound is the Williamson ether synthesis. This reaction typically involves the deprotonation of 4-chloro-3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl electrophile (e.g., isobutyl bromide).

Understanding this synthesis is critical as it informs the potential impurity profile. The primary impurities to consider are:

  • Unreacted Starting Materials: Residual 4-chloro-3-hydroxybenzoic acid and isobutyl bromide.

  • Byproducts of Side Reactions: Isobutylene, formed via an E2 elimination reaction, especially if a sterically hindered base is used or if the reaction is overheated.

  • Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., acetone, ethyl acetate) and any remaining base or salts.

A robust purity analysis, therefore, must be able to resolve and detect these potential contaminants.

Purification Strategies: Isolating the Target Compound

Prior to analytical confirmation, the crude product must be purified. The two most common and effective methods for a crystalline solid like this compound are recrystallization and flash column chromatography.

Recrystallization: The Classic Approach to Purity

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Experimental Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, assess the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Trustworthiness Check: The formation of well-defined crystals and a significant sharpening of the melting point range are strong indicators of successful purification.

Flash Column Chromatography: For More Complex Mixtures

When recrystallization is ineffective, or for larger-scale purifications, flash column chromatography is the method of choice.[2] For an acidic compound like this compound, a normal-phase silica gel column is typically employed.

Experimental Protocol for Flash Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.[2]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a rapid flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Trustworthiness Check: Clean separation of spots on the TLC plates of the collected fractions confirms the effectiveness of the chromatographic purification.

A Comparative Guide to Purity Confirmation Techniques

Once purified, the identity and purity of the this compound must be rigorously confirmed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC): A Rapid Preliminary Assessment

TLC is an indispensable tool for a quick check of purity and for monitoring the progress of a reaction or purification.[4]

Experimental Protocol for TLC Analysis:

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline in pencil.

  • Spotting: Using a capillary tube, spot a dilute solution of the purified compound on the baseline. It is also highly recommended to spot the crude mixture and the starting material (4-chloro-3-hydroxybenzoic acid) alongside for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexanes:ethyl acetate with a drop of acetic acid). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (254 nm), where aromatic compounds typically appear as dark spots.[5] Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[5]

Data Interpretation:

CompoundExpected RfUV Visualization
This compound Higher than starting materialDark spot
4-chloro-3-hydroxybenzoic acidLower due to higher polarityDark spot
Isobutyl bromideMay not be UV active-

Causality Behind Experimental Choices: The addition of a small amount of acid to the eluent is crucial to protonate the carboxylic acid group, minimizing its interaction with the acidic silica gel and thus preventing streaking or "tailing" of the spot.

Workflow for TLC Analysis

TLC_Workflow A Plate Preparation B Spotting (Crude, Pure, SM) A->B C Development in Chamber B->C D Drying C->D E UV Visualization D->E F Staining (Optional) E->F G Rf Calculation & Purity Assessment E->G F->G

Caption: Workflow for TLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound.[6] A reversed-phase method is typically employed for aromatic carboxylic acids.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 240 nm or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 0.1 mg/mL).

Data Interpretation:

A pure sample of this compound should show a single major peak at a specific retention time. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundExpected Retention TimeRationale
This compound Longer than starting materialThe isobutoxy group makes it more non-polar than the hydroxyl group.
4-chloro-3-hydroxybenzoic acidShorterMore polar, thus less retained on the C18 column.

Causality Behind Experimental Choices: The acidic modifier in the mobile phase (TFA or phosphoric acid) is essential to keep the carboxylic acid protonated, ensuring a sharp, symmetrical peak shape and reproducible retention times.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/Water + Acid) C Equilibrate C18 Column A->C B Prepare Sample Solution (0.1 mg/mL) D Inject Sample B->D C->D E Run Gradient Elution D->E F UV Detection E->F G Integrate Chromatogram F->G H Calculate Area Percent Purity G->H

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-Chloro-3-isobutoxybenzoic Acid Analogs as Novel REV-ERB Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical analysis of the structure-activity relationships (SAR) for a novel class of potential nuclear receptor REV-ERB agonists based on a 4-Chloro-3-isobutoxybenzoic acid scaffold. We will explore the mechanistic basis for targeting REV-ERB, dissect the key structural components of this scaffold, and provide detailed experimental protocols for evaluating analog performance. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of modulators for circadian rhythm and metabolic diseases.

Introduction: Targeting the Body's Master Clock with a Novel Scaffold

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock.[1] Functioning as transcriptional repressors, they are key regulators in a feedback loop that governs the rhythmic expression of core clock genes, most notably Bmal1.[2][3] Beyond chronobiology, REV-ERB activity is deeply intertwined with metabolic processes, inflammation, and even the proliferation of cancer cells, making it a compelling therapeutic target for a host of human diseases.[4][5][6]

The activity of REV-ERB is modulated by its natural ligand, heme.[7] Upon ligand binding, the REV-ERB ligand-binding domain (LBD) undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[2][3] This complex then represses the transcription of target genes. Synthetic agonists mimic this action, enhancing the repressive activity of REV-ERB.[8]

While several potent synthetic agonists like SR9009 and STL1267 exist, the exploration of novel chemical scaffolds is crucial for discovering compounds with diverse pharmacological profiles.[8][9] This guide focuses on the emerging this compound scaffold as a promising, yet uncharacterized, starting point for new REV-ERB modulators. We will dissect its hypothetical structure-activity relationship by drawing parallels with known ligands and provide the experimental framework necessary to validate these hypotheses.

The REV-ERB Signaling Pathway: A Mechanism of Transcriptional Repression

The primary mechanism of REV-ERB action is ligand-dependent transcriptional repression. In its basal state, REV-ERB binds to specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Response Elements (ROREs) in the promoter regions of target genes.[10] Agonist binding stabilizes a conformation of the LBD that promotes the recruitment of the NCoR/HDAC3 co-repressor complex, leading to chromatin condensation and silencing of gene expression.

REV_ERB_Pathway cluster_ligand Ligand Binding cluster_corepressor Co-repressor Recruitment cluster_gene Gene Repression Agonist Synthetic Agonist (e.g., 4-Chloro-3-isobutoxy benzoic acid analog) REVERB_off REV-ERB (Inactive) Agonist->REVERB_off Binds to LBD REVERB_on REV-ERB (Active) REVERB_off->REVERB_on Conformational Change NCoR NCoR/HDAC3 Complex REVERB_on->NCoR Recruits DNA Target Gene Promoter (e.g., Bmal1) NCoR->DNA Binds to REV-ERB on RORE Transcription_Blocked Transcription Repressed DNA->Transcription_Blocked Silencing

Caption: REV-ERB Agonist Signaling Pathway.

Deconstructing the Scaffold: A Hypothetical SAR Analysis

While no direct experimental data exists for this compound, we can infer a potential SAR by analyzing its components in the context of the known REV-ERB LBD crystal structure.[2][4] The binding pocket is largely hydrophobic but contains key residues capable of hydrogen bonding.

SAR_Scaffold cluster_0 A Region A: Benzoic Acid - Potential H-bond donor/acceptor - Key anchor to polar residues B Region B: 4-Chloro Group - Fills hydrophobic sub-pocket - Influences electronics C Region C: 3-Isobutoxy Group - Explores larger hydrophobic area - Amenable to modification for  potency and PK properties img img->A img->B img->C

Caption: Key Pharmacophoric Regions of the Scaffold.
Region A: The Benzoic Acid Moiety

The carboxylic acid is hypothesized to be a critical anchoring group. In many nuclear receptor ligands, acidic functional groups form salt bridges or strong hydrogen bonds with basic residues (e.g., Arginine, Lysine, Histidine) at the entrance or deep within the LBD. This interaction likely orients the rest of the molecule for optimal contacts within the pocket.

  • Modification Strategy: Esterification (to create a prodrug) would likely abolish activity, confirming the necessity of the free acid. Shifting the carboxylate's position on the phenyl ring would alter the geometry and likely reduce potency. Replacement with bioisosteres like tetrazoles could be explored to modulate acidity and metabolic stability.

Region B: The 4-Chloro Substituent

The chlorine atom at the 4-position likely occupies a small, hydrophobic sub-pocket. Its electron-withdrawing nature also influences the electronic properties of the phenyl ring.

  • Modification Strategy: Replacing chlorine with other halogens (F, Br, I) would probe the size tolerance of this pocket. Small alkyl groups like methyl could also be tested. SAR here is expected to be steep; significant deviation from the optimal size and electronics may lead to a loss of affinity.

Region C: The 3-Isobutoxy Group

This larger, flexible alkyl ether group is positioned to explore a more expansive hydrophobic region of the LBD. The isobutyl group itself presents opportunities for modification to enhance van der Waals interactions.

  • Modification Strategy: This position is ripe for optimization. Varying the length and branching of the alkyl chain (e.g., propoxy, butoxy, isopropoxy, cyclopentoxy) can fine-tune potency. Introducing small polar groups or rings could potentially pick up additional interactions and improve solubility. The ether linkage itself could be replaced with more stable linkers if metabolic lability is a concern.

Comparative Analysis of Analog Performance

To validate the hypotheses above, a systematic synthesis and evaluation of analogs is required. The following table illustrates the type of data that would be generated to compare the performance of newly synthesized compounds against a reference agonist.

Disclaimer: The following data is illustrative and hypothetical, designed to represent a typical outcome of an SAR study for this scaffold.

Compound IDModification (vs. Lead)R1 (Position 3)R2 (Position 4)REV-ERBα EC50 (nM)aMax Repression (%)b
Lead-01 --OCH2CH(CH3)2Cl15085
Ref-SR9009 Reference Compound--790[11]100
Ana-02 R1: n-propoxy-O(CH2)2CH3Cl22082
Ana-03 R1: Cyclopentoxy-O-c-C5H9Cl8595
Ana-04 R1: Methoxy-OCH3Cl55070
Ana-05 R2: Fluoro-OCH2CH(CH3)2F30080
Ana-06 R2: Bromo-OCH2CH(CH3)2Br18088
Ana-07 R2: Methyl-OCH2CH(CH3)2CH380065
Ana-08 Ester Prodrug-OCH2CH(CH3)2Cl>10,000<10

a EC50 values determined from the Bmal1-Luciferase Reporter Assay. b Maximum repression efficacy relative to the reference agonist SR9009.

Interpretation of Hypothetical Data:

  • Region C (R1): The data suggests that a bulky, constrained hydrophobic group like cyclopentoxy (Ana-03) is preferred over smaller (Ana-04) or more flexible linear chains (Ana-02), leading to enhanced potency and efficacy.

  • Region B (R2): Small, electronegative halogens are tolerated, but potency does not dramatically change between Cl, F, and Br (Ana-05, Ana-06). Replacing the halogen with a methyl group (Ana-07) significantly reduces activity, highlighting the importance of the electronic and steric properties at this position.

  • Region A: The esterified analog (Ana-08) is inactive, confirming the necessity of the free carboxylic acid for target engagement.

Essential Experimental Protocols

Validating the SAR of novel REV-ERB agonists requires robust and reproducible bioassays. The following are detailed protocols for two cornerstone assays.

Protocol 1: Bmal1 Promoter Luciferase Reporter Assay

This assay measures the ability of a compound to enhance REV-ERB's repression of its canonical target gene, Bmal1. A decrease in luciferase signal indicates agonist activity.

Caption: Workflow for the Bmal1-Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture human hepatocellular carcinoma (HepG2) cells in MEM supplemented with 10% FBS and 1% L-Glutamine.[12]

    • On Day 1, seed 20,000 cells per well into a 96-well white, clear-bottom tissue culture plate.

  • Transient Transfection:

    • On Day 2, prepare a transfection mix. For each well, combine a plasmid encoding Firefly luciferase under the control of the mouse Bmal1 promoter and a control plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase. Use a suitable transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's protocol.

    • Replace the cell media with the transfection mix and incubate for 6-8 hours at 37°C.

    • After incubation, replace the transfection mix with fresh, complete media.

  • Compound Treatment:

    • On Day 3, prepare serial dilutions of the test compounds and reference agonist (SR9009) in assay medium.

    • Aspirate the media from the cells and add the compound dilutions. Include a DMSO-only vehicle control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • On Day 4, equilibrate the plate and dual-luciferase assay reagents to room temperature.[12]

    • Remove the media and lyse the cells using the lysis buffer provided in the kit (e.g., Promega Dual-Glo®).

    • Following the manufacturer's protocol, add the Firefly luciferase substrate and measure luminescence (Signal 1).

    • Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla substrate) and measure luminescence again (Signal 2).

  • Data Analysis:

    • For each well, calculate the ratio of Signal 1 (Firefly) to Signal 2 (Renilla) to normalize for transfection efficiency and cell number.

    • Normalize the data to the vehicle control (defined as 0% repression) and a positive control like SR9009 (defined as 100% repression).

    • Plot the normalized response versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Mammalian Two-Hybrid (M2H) Co-repressor Recruitment Assay

This assay directly measures the compound's ability to promote the interaction between the REV-ERBα LBD and its co-repressor, NCoR. An increase in signal indicates a positive interaction.

Step-by-Step Methodology:

  • Principle: This assay uses two hybrid proteins in HEK-293T cells.[8][11] The first is the GAL4 DNA-binding domain (DBD) fused to the REV-ERBα LBD. The second is the VP16 activation domain fused to the co-repressor interacting domain (CoRNR box) of NCoR. Cells are also transfected with a reporter plasmid containing GAL4 Upstream Activating Sequences (UAS) driving Firefly luciferase. A compound that promotes the REV-ERB/NCoR interaction will bring VP16 into proximity with the promoter, driving luciferase expression.

  • Cell Culture and Transfection:

    • Culture HEK-293T cells in DMEM with 10% FBS.

    • Co-transfect cells in a 96-well plate with three plasmids: pBIND-REV-ERBα-LBD (Gal4-DBD fusion), pACT-NCoR-ID (VP16 fusion), and pG5-luc (GAL4 UAS-luciferase reporter). A Renilla luciferase control plasmid should also be included.

  • Compound Treatment:

    • Approximately 8 hours post-transfection, treat cells with serial dilutions of test compounds.[10]

    • Incubate for 16-24 hours.

  • Lysis, Reading, and Analysis:

    • Perform the dual-luciferase assay as described in Protocol 5.1.

    • An increase in the Firefly/Renilla ratio indicates agonist-induced recruitment of the co-repressor.

    • Plot data and calculate EC50 values as described previously.

Conclusion and Future Directions

The this compound scaffold represents a promising, unexplored avenue for the development of novel REV-ERB agonists. Based on established SAR principles from other ligand classes and structural data of the REV-ERB LBD, we have constructed a strong set of testable hypotheses. The benzoic acid likely serves as a critical anchor, while the chloro and isobutoxy substituents provide key interactions within hydrophobic pockets that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

The immediate path forward involves the synthesis of a focused library of analogs based on the strategies outlined in this guide. Subsequent evaluation using the detailed luciferase reporter and co-repressor recruitment assays will rapidly build a robust SAR dataset. This data-driven approach will illuminate the potential of this scaffold and guide further optimization toward preclinical candidates for treating metabolic and circadian-related disorders.

References

  • Burris, T. P. (2008). Nuclear hormone receptors for heme: REV-ERBalpha and REV-ERBbeta are ligand-regulated components of the mammalian clock. Molecular Endocrinology, 22(7), 1509-1520. [Link]

  • Sulli, G., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351-355. [Link]

  • Ronin, C., et al. (2022). Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB. Nature Communications, 13(1), 7131. [Link]

  • Yin, L., & Lazar, M. A. (2005). The orphan nuclear receptor Rev-erbα recruits the N-CoR/histone deacetylase 3 corepressor to regulate the circadian Bmal1 gene. Molecular Endocrinology, 19(6), 1452-1459. [Link]

  • Raghuram, S., et al. (2007). Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ. Nature Structural & Molecular Biology, 14(12), 1207-1213. [Link]

  • Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197-216. [Link]

  • Schneider, N., et al. (2018). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 547-557. [Link]

  • Zhang, Y., et al. (2015). Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock. Cell, 161(7), 1518-1532. [Link]

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 485(7396), 62-68. [Link]

  • Amador, A., et al. (2016). Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation. PLoS ONE, 11(9), e0162452. [Link]

  • Pariollaud, M., et al. (2020). The transcriptional repressor REV-ERB as a novel target for disease. Bioorganic & Medicinal Chemistry Letters, 30(17), 127395. [Link]

  • Gibbs, J. E., et al. (2012). The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective repression of the TLR4 signal-dependent inflammatory response. Proceedings of the National Academy of Sciences, 109(2), 582-587. [Link]

  • Morioka, H., et al. (2017). Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism. PLoS One, 12(12), e0189330. [Link]

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Safety Operating Guide

4-Chloro-3-isobutoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 4-Chloro-3-isobutoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and are supported by data from analogous chemical structures.

Hazard Assessment and Initial Precautions

Immediate Actions:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chlorinated compounds.[1][2]

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe disposal and regulatory compliance. This compound falls into the category of halogenated organic waste .[4]

Operational Steps:

  • Designate a specific waste container: Use a clearly labeled, sealable container for "Halogenated Organic Waste."[4]

  • Do not mix with other waste streams: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or sharps.

  • Maintain a waste log: Keep a detailed log of the contents of the waste container, including the chemical name and approximate quantity.

The following diagram illustrates the decision-making process for proper chemical waste segregation in a laboratory setting.

WasteSegregation Start Chemical Waste Generated IsOrganic Is it an organic compound? Start->IsOrganic IsHalogenated Is the compound halogenated? HalogenatedContainer Halogenated Organic Waste Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedContainer No AqueousContainer Aqueous Waste Container IsOrganic->IsHalogenated Yes IsOrganic->AqueousContainer No (Aqueous)

Caption: Decision tree for laboratory chemical waste segregation.

Disposal Procedures

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This process ensures the complete destruction of the compound and minimizes environmental impact.

Step-by-Step Disposal Protocol:

  • Container Management: Ensure the designated halogenated organic waste container is in good condition and properly sealed to prevent leaks or spills.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][6] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, providing details of the incident.

The following flowchart outlines the procedural steps for managing a chemical spill in the laboratory.

SpillResponse Spill Chemical Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Manageable Spill? Assess->SmallSpill LargeSpill Evacuate & Call EHS/Emergency Response SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain the Spill DonPPE->Contain Cleanup Clean Up Spill with Appropriate Materials Contain->Cleanup Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Procedural flowchart for laboratory chemical spill response.

Environmental Considerations

Chlorinated benzoic acids are recognized as environmental contaminants.[7][8][9] Improper disposal can lead to soil and water contamination. While some microorganisms can degrade these compounds, the process can be slow and is not a substitute for proper disposal of concentrated laboratory waste.[10][11] Adherence to the prescribed disposal protocols is essential for environmental stewardship.

Regulatory Compliance

Disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][12] Halogenated organic compounds are specifically listed and regulated.[13][14] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[15][16][17][18] Following this guide will help ensure compliance with these regulations.

References

  • Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry. [Link]

  • Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry. [Link]

  • Degradation of chlorinated benzoic acid mixtures by plant-bacteria associations. ResearchGate. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • MSDS of Benzoic acid, 4-chloro-3-fluoro-, ethyl ester. Capot Chemical Co., Ltd. [Link]

  • 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. National Institute of Standards and Technology. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. PubMed. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]

  • Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

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Navigating the Safe Handling of 4-Chloro-3-isobutoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe handling, use, and disposal of 4-Chloro-3-isobutoxybenzoic acid. As a trusted partner in your research, we extend our commitment beyond supplying high-quality reagents to ensuring you can work with them in the safest and most effective manner. This guide is structured to provide immediate, actionable information, grounded in established safety protocols and scientific principles.

Immediate Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally similar compounds—including various chlorinated and substituted benzoic acids—allows for a reliable extrapolation of its hazard profile.[1][2][3][4][5]

Based on this analysis, this compound should be handled as a substance that is:

  • A skin irritant (Category 2). [1][2][5]

  • A serious eye irritant (Category 2). [1][2][5]

  • Potentially harmful if swallowed. [4]

  • A potential respiratory tract irritant, particularly as a dust. [1][5]

The primary hazards are associated with direct contact with the skin and eyes and the inhalation of airborne powder. The isobutoxy group may influence the compound's solubility and potential for skin absorption, warranting a cautious approach.

Table 1: Hazard Classification and Precautionary Statements (Inferred)

Hazard ClassGHS CategorySignal WordPrecautionary Statements
Skin Irritation2Warning H315: Causes skin irritation.[1][2]
Eye Irritation2AWarning H319: Causes serious eye irritation.[1][2]
Acute Toxicity (Oral)4 (Assumed)Warning H302: Harmful if swallowed.[4]
Specific Target Organ Toxicity (Single Exposure)3Warning H335: May cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on standard laboratory practices for handling irritant chemical solids.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.

  • Recommended for Powder Handling: When weighing or transferring the solid material where dust generation is possible, a face shield should be worn in addition to safety goggles to provide a full barrier against airborne particles.[3]

Skin Protection
  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2] Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.[2] For tasks involving prolonged contact or immersion, heavier-duty gloves should be considered.

  • Lab Coat: A standard laboratory coat must be worn at all times to protect against accidental spills and contamination of personal clothing. Ensure the coat is fully buttoned.

  • Additional Protection: For large-scale operations, consider the use of chemical-resistant aprons and shoe covers.

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to airborne dust is through engineering controls. All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.[3]

  • Respirator: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[3]

Table 2: PPE Requirements for Specific Laboratory Operations

OperationEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing/Transferring Solid Safety goggles and face shieldNitrile glovesRequired (Fume hood or respirator)
Preparing Solutions Safety gogglesNitrile glovesNot required if handled in a fume hood
Running Reactions Safety gogglesNitrile glovesNot required in a closed system or fume hood
Work-up/Purification Safety gogglesNitrile glovesNot required if handled in a fume hood

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Receiving & Storage B Review SDS (of analogues) A->B Verify C Don PPE B->C Prepare D Weighing in Fume Hood C->D Proceed E Dissolution & Reaction Setup D->E Execute F Decontamination E->F Clean G Waste Segregation F->G Separate H Proper Disposal G->H Finalize

Sources

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